Technical Documentation Center

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
  • CAS: 887405-31-4

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodologies of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Biologists Executive Summary & Architectural Rationale In modern medicinal chemistry, the strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Biologists

Executive Summary & Architectural Rationale

In modern medicinal chemistry, the strategic assembly of bis-heterocyclic scaffolds is paramount for developing highly selective pharmacological agents. N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine (Chemical Formula: C10H12N2S2) represents a privileged fragment-like building block. It seamlessly integrates a lipophilic thiophene ring, a hydrogen-bond-accepting 1,3-thiazole core, and a highly functionalizable secondary amine.

This specific molecular architecture is not accidental; it is engineered for high ligand efficiency. Thiazolyl compounds, particularly those substituted with aromatic rings and amine handles, have demonstrated profound utility as kinase inhibitors—most notably targeting CDK/cyclin and GSK pathways in oncology[1]. Furthermore, the electron-rich nature of the thiophene-thiazole system makes it an excellent candidate for optoelectronic applications, such as dye-sensitized solar cells (DSSCs)[2].

Physicochemical Profiling & Causality

To effectively deploy this compound in a drug discovery pipeline, we must first understand the causality behind its physicochemical metrics. The table below summarizes its core parameters and the functional implications of each structural choice.

ParameterValueFunctional Implication (Causality)
Molecular Formula C10H12N2S2Defines the bis-heterocyclic core architecture.
Molecular Weight 224.35 g/mol Highly fragment-like (MW < 300); optimal for Fragment-Based Drug Discovery (FBDD) yielding high ligand efficiency.
Predicted LogP ~2.2Strikes an ideal balance between aqueous solubility and passive lipid membrane permeability.
pKa (Secondary Amine) ~8.8Guarantees protonation at physiological pH (7.4), enabling salt formation (e.g., HCl salt) and improving bioavailability.
H-Bond Donors 1The secondary amine provides a single, highly directional hydrogen bond donor for solvent-channel interactions.
H-Bond Acceptors 3The thiazole nitrogen acts as a primary acceptor, critical for anchoring to the hinge region of kinase ATP-binding pockets.
TPSA ~53 ŲFalls well within the optimal range (< 90 Ų) for central nervous system (CNS) penetration, allowing for neuro-oncology applications.

Self-Validating Synthetic Protocol

The synthesis of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine relies on a robust, two-stage workflow: a Hantzsch thiazole cyclization followed by a nucleophilic amination. As an application scientist, I prioritize protocols that are "self-validating"—meaning the reaction provides immediate, observable feedback regarding its success or failure.

Stage 1: Hantzsch Cyclization to the Chloromethyl Intermediate

Objective: Synthesize the highly reactive intermediate3[3].

  • Reagent Selection: Dissolve 1.0 equivalent of thiophene-2-carbothioamide in anhydrous ethanol.

  • Causality of Electrophile: Add 1.1 equivalents of 1,3-dichloroacetone. Why 1,3-dichloroacetone instead of 1-chloro-3-hydroxyacetone? Using the symmetric dichloro-precursor bypasses the need for subsequent alcohol activation (e.g., mesylation). It ensures the resulting thiazole possesses a highly reactive chloromethyl handle, directly primed for the next step.

  • Execution: Reflux the mixture at 80°C for 4 hours.

  • Self-Validation Checkpoint: The completion of the cyclization is validated by cooling the mixture to 0°C. The intermediate will spontaneously precipitate as a distinct solid. Furthermore, TLC monitoring will show the complete consumption of the thioamide, and 1 H-NMR will reveal the emergence of a sharp singlet at ~7.2 ppm, corresponding to the newly formed thiazole C5 proton.

Stage 2: Nucleophilic Amination

Objective: Displace the chloride to install the ethanamine moiety.

  • Reaction Setup: Dissolve the isolated 4-(chloromethyl)-2-(thiophen-2-yl)thiazole in acetonitrile (MeCN).

  • Amine Introduction: Add a 3.0 to 4.0 molar excess of ethylamine (ethanamine).

  • Causality of Excess: Why use a massive excess of the amine? The excess ethylamine acts dually as the nucleophile and as an intrinsic proton sponge. It neutralizes the HCl generated during the substitution, preventing the premature protonation of unreacted ethylamine, which would otherwise stall the reaction kinetics.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the chloromethyl isotope pattern (m/z 215/217) and the emergence of the product mass (m/z 225 [M+H] + ) confirms successful amination.

Synthesis A Thiophene-2- carbothioamide C Intermediate: 4-(chloromethyl)-2- (thiophen-2-yl)thiazole A->C Hantzsch B 1,3-Dichloroacetone B->C E Final Product: N-[(2-Thien-2-YL-1,3-thiazol-4-YL) methyl]-ethanamine C->E Amination D Ethylamine D->E

Fig 1. Synthetic workflow via Hantzsch cyclization and amination.

Pharmacological Utility & Binding Dynamics

The structural motif of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is frequently utilized in the design of antineoplastic agents. Patent literature highlights that1[1], which are critical in regulating cell proliferation and apoptosis.

When this fragment binds to a kinase ATP-binding pocket, the interaction is highly compartmentalized:

  • The Thiazole Core: Acts as the primary anchor. The nitrogen atom serves as a hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region.

  • The Thiophene Ring: Functions as a bioisostere for a phenyl ring, projecting into the hydrophobic pocket (often the gatekeeper region). The sulfur atom provides unique polarizability, enhancing π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding site.

  • The Ethanamine Moiety: Projects outward toward the solvent-exposed channel. Because it is protonated at physiological pH, it can form critical salt bridges with acidic residues (Aspartate or Glutamate) at the edge of the pocket, significantly boosting target residence time and selectivity.

Pharmacophore Target Kinase Target (e.g., CDK/GSK) Sub1 Thiophene Ring (Hydrophobic Pocket) Sub1->Target Pi-Pi Stacking Sub2 Thiazole Core (Hinge Region H-Bond) Sub1->Sub2 Sub2->Target H-Bond Acceptor Sub3 Ethylamine Moiety (Solvent Channel) Sub2->Sub3 Sub3->Target Salt Bridge

Fig 2. Pharmacophore model of binding interactions within a kinase pocket.

References

  • WO2003070727A1 - Thiazolyl urea compounds for the treatment of cancer Source: Google Patents URL
  • New carbazole based metal-free organic dyes with D-p-A-p-A architecture for DSSCs: Synthesis, theoretical and cell performance studies Source: Academia.edu URL:[Link]

Sources

Foundational

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine safety data sheet and handling guidelines

Technical Guide and Safety Data Protocol for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Executive Summary N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is a specialized heteroaryl-alkylamine characterize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide and Safety Data Protocol for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

Executive Summary

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is a specialized heteroaryl-alkylamine characterized by a bipartite core: a 1,3-thiazole ring substituted with a 2-thienyl moiety, and an ethylaminomethyl side chain. Compounds featuring this specific thiazole-thiophene scaffold are highly valued in medicinal chemistry for their ability to act as kinase inhibitors, metabolic modulators (e.g., PKM2 targeting), and antimicrobial agents[1]. However, the integration of a reactive secondary alkylamine with lipophilic heteroaromatics necessitates stringent handling, precise solvation protocols, and rigorous safety measures to ensure both operator safety and experimental reproducibility.

This whitepaper provides an authoritative framework for the safe handling, formulation, and in vitro screening of this compound.

Physicochemical Properties & Hazard Profile

The hazard profile of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is dictated by its structural components. The secondary alkylamine group imparts significant basicity and corrosiveness, capable of causing severe skin burns and eye damage[2]. Concurrently, the thiophene moiety increases the molecule's lipophilicity, which aids in cellular permeability but introduces the risk of central nervous system (CNS) depression and respiratory irritation upon aerosol exposure[3].

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / GHS Classification
Chemical Name N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
Molecular Formula C10H12N2S2
Molecular Weight ~224.35 g/mol
Physical State Solid / Crystalline Powder
Solubility Soluble in DMSO (>20 mg/mL) and DMF; Sparingly soluble in aqueous buffers
Health Hazards Acute Tox. 4 (Oral); Skin Corr. 1B; Eye Dam. 1; STOT SE 3 (Respiratory)
Environmental Hazards Aquatic Chronic 2 (Toxic to aquatic life)
Storage Conditions -20°C, desiccated, under inert gas (Ar/N2)

Laboratory Safety & Handling Directives

To mitigate the inherent risks of heteroaryl-alkylamines, the following safety directives must be strictly enforced:

  • Personal Protective Equipment (PPE): Operators must wear splash-proof chemical goggles, a chemically resistant lab coat, and double-layered nitrile gloves. Causality: Secondary alkylamines can rapidly permeate standard latex, leading to delayed chemical burns[2]. Double-gloving ensures a critical barrier is maintained during handling.

  • Engineering Controls: All weighing and transfer operations must occur within a Class II Type B2 biological safety cabinet or a dedicated ventilated balance enclosure. Causality: Thiophene derivatives can sublimate or form fine dusts that cause severe respiratory tract irritation and potential neurotoxicity if inhaled[3].

  • Storage & Stability: The compound must be stored at -20°C under an inert argon or nitrogen atmosphere. Causality: Secondary amines are highly susceptible to atmospheric oxidation, forming N-oxides that will drastically skew pharmacological assay results and increase off-target toxicity.

Self-Validating Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock Solution

Because the compound exhibits high lipophilicity (driven by the thiazole-thiophene core) but contains a protonatable amine, initial solvation must be performed in an aprotic solvent before aqueous dilution.

  • Equilibration: Allow the sealed compound vial to reach room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound via hydrolysis and alters the precise molarity of the stock.

  • Weighing: Weigh exactly 2.24 mg of the compound using an analytical balance inside a ventilated enclosure.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to the vial. Causality: DMSO effectively disrupts the crystal lattice of the lipophilic heteroaryl rings without protonating the amine.

  • Agitation: Vortex the solution for 60 seconds, followed by bath sonication for 5 minutes at room temperature.

  • Self-Validation Check: Hold the vial against a direct light source with a dark background. The solution must be 100% optically clear. Any visible particulate matter indicates incomplete solvation, which will cause false negatives in downstream assays. If particulates are present, sonicate for an additional 5 minutes.

Protocol 2: In Vitro Cytotoxicity Screening (Alamar Blue Assay)

Thiazole derivatives are frequently evaluated for their antiproliferative effects[1]. The Alamar Blue (resazurin) assay is preferred over MTT. Causality: Thiazole compounds can occasionally undergo redox cycling that directly reduces MTT tetrazolium salts, creating a false-positive viability signal. Resazurin is significantly more resistant to this chemical interference.

  • Cell Seeding: Seed the target cell line (e.g., COLO-205 or A549) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution of the 10 mM stock in the complete assay medium. Ensure the final DMSO concentration in all wells never exceeds 0.5% (v/v). Causality: DMSO concentrations >0.5% induce solvent-mediated cytotoxicity, confounding the drug's true IC50 value.

  • Treatment: Aspirate the old media and apply 100 µL of the compound dilutions to the cells. Incubate for 48 hours.

  • Readout: Add 10 µL of Alamar Blue reagent to each well. Incubate for 2–4 hours, then measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • Self-Validation Check: The assay is only valid if the "Vehicle Control" (0.5% DMSO only) maintains >95% cell viability compared to untreated cells, proving that observed cell death is exclusively driven by the thiazole derivative.

Workflow A 1. Compound Weighing (Ventilated Enclosure) B 2. Stock Solution Prep (10 mM in DMSO) A->B C 3. Serial Dilution (Aqueous Buffer) B->C D 4. In Vitro Assay (Alamar Blue) C->D E 5. Data Analysis (IC50 Calculation) D->E

Experimental workflow for compound preparation and in vitro screening.

Putative Mechanism of Action & Signaling Pathway

Compounds bearing the 2-thienyl-1,3-thiazole architecture frequently function as competitive or allosteric inhibitors of critical metabolic enzymes, such as Pyruvate Kinase M2 (PKM2), or essential fungal targets in cryptococcosis models[1][4]. The secondary amine acts as a critical hydrogen-bond donor/acceptor within the target's catalytic pocket, while the thiophene-thiazole core engages in π−π stacking with hydrophobic residues.

Pathway Ligand N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Target Target Enzyme (e.g., PKM2 / Kinase) Ligand->Target High-Affinity Binding Complex Inhibitor-Target Complex Target->Complex Conformational Change Downstream Metabolic / Signaling Modulation Complex->Downstream Pathway Inhibition Outcome Decreased Cell Proliferation & Apoptosis Downstream->Outcome Phenotypic Response

Putative mechanism of action for thiazole-derivative target modulation.

References

  • Title: Alkylamines: Hazard and Safety A Detail Guide Source: CloudSDS URL: [Link]

  • Title: Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Thiazole-Based Tumor Pyruvate Kinase M2 Inhibitors: A Paradigm-Shifting Therapeutic Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]-ethanamine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]-ethanamine, a key building block for the development of novel therapeutic agents. The unique structural motif, combining a thiophene and a thiazole ring, makes this scaffold a rich source for exploring diverse pharmacological activities. These notes offer detailed, field-proven protocols, insights into the rationale behind experimental choices, and a review of the potential of this class of compounds in targeting various disease pathways.

Introduction: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural products, such as vitamin B1 (thiamine), and a multitude of FDA-approved drugs underscores its therapeutic significance.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5] The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds.[6]

The incorporation of a thiophene ring at the 2-position of the thiazole core, as seen in N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]-ethanamine, introduces further chemical diversity and potential for nuanced biological interactions. This guide focuses on the practical synthesis and derivatization of this key building block, providing a foundation for its exploration in drug discovery programs.

Synthetic Pathways: From Starting Materials to the Core Scaffold

The synthesis of N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]-ethanamine is a multi-step process that leverages established heterocyclic chemistry principles. The most logical and efficient pathway involves the initial construction of the 2-(thiophen-2-yl)-1,3-thiazole core, followed by the introduction of the ethylaminomethyl side chain at the 4-position.

Synthesis of the Key Intermediate: 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde

The pivotal intermediate for the synthesis of the target molecule is the corresponding aldehyde. This can be synthesized via a Hantzsch-type thiazole synthesis.

Protocol 1: Synthesis of 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde

  • Materials:

    • Thiophene-2-carbothioamide

    • 3-bromo-2-oxopropanal

    • Ethanol

    • Sodium bicarbonate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In a round-bottom flask, dissolve thiophene-2-carbothioamide (1.0 eq.) in ethanol.

    • To this solution, add 3-bromo-2-oxopropanal (1.1 eq.).

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde.[7]

Causality: The Hantzsch synthesis is a robust and widely used method for the formation of thiazole rings. The reaction proceeds via the condensation of a thioamide with an α-halocarbonyl compound. In this case, the sulfur of the thiophene-2-carbothioamide acts as a nucleophile, attacking the carbonyl carbon of 3-bromo-2-oxopropanal, followed by cyclization and dehydration to form the stable aromatic thiazole ring.

Experimental Workflow: Synthesis of the Aldehyde Intermediate

G start Start dissolve Dissolve Thiophene-2-carbothioamide in Ethanol start->dissolve add_bromo Add 3-bromo-2-oxopropanal dissolve->add_bromo reflux Reflux for 4-6 hours (Monitor by TLC) add_bromo->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify by Column Chromatography extract->purify product 2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde purify->product G start Start dissolve_aldehyde Dissolve Aldehyde in DCM/Methanol start->dissolve_aldehyde add_amine Add Ethylamine and Acetic Acid dissolve_aldehyde->add_amine form_imine Stir for 1-2 hours (Imine Formation) add_amine->form_imine add_reducing_agent Add Sodium Triacetoxyborohydride form_imine->add_reducing_agent stir Stir for 12-16 hours (Monitor by TLC) add_reducing_agent->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]-ethanamine purify->product G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiazole_Derivative 2-Thienylthiazole Derivative Thiazole_Derivative->COX_Enzymes Inhibition G Start N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]-ethanamine (Core Scaffold) Derivatization Chemical Derivatization (e.g., N-acylation, N-alkylation) Start->Derivatization Library Library of Novel 2-Thienylthiazole Derivatives Derivatization->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening SAR Structure-Activity Relationship (SAR) and Lead Optimization Screening->SAR Candidate Preclinical Candidate SAR->Candidate

Sources

Application

mass spectrometry analysis techniques for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Compound: N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Compound: N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine (C₁₀H₁₂N₂S₂)

Executive Summary & Chemical Rationale

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is a highly functionalized heterocyclic building block characterized by a thiophene ring conjugated to a thiazole core, terminating in a secondary aliphatic amine (ethanamine). In drug discovery, such dithia-heterocycles are frequently utilized for their bioisosteric properties and ability to modulate target affinity.

From an analytical perspective, this molecule presents specific mass spectrometry (MS) advantages. The secondary amine possesses a high gas-phase basicity, making it an ideal candidate for positive-ion electrospray ionization (+ESI) [1]. Furthermore, the presence of two sulfur atoms provides a built-in, self-validating isotopic signature that acts as a primary quality control checkpoint before tandem mass spectrometry (MS/MS) fragmentation is even considered. This application note details a robust, self-validating LC-MS/MS workflow designed to unambiguously characterize and quantify this compound in complex matrices.

Chromatographic Strategy & Sample Preparation

Causality in Method Design: Standard C18 columns often struggle with secondary amines due to secondary interactions with residual silanols, leading to peak tailing. To counteract this, we employ a Pentafluorophenyl (PFP) stationary phase. The PFP column provides orthogonal retention mechanisms: standard hydrophobic interactions for the aliphatic chain, and π−π interactions that selectively stabilize the electron-rich thiophene and thiazole rings.

Step-by-Step Sample Preparation (Protein Precipitation)

This protocol is designed as a self-validating system; the inclusion of a matrix-matched blank ensures that endogenous isobaric interferences are ruled out.

  • Aliquot: Transfer 50 µL of the biological sample (e.g., plasma) or reaction mixture into a 1.5 mL low-bind Eppendorf tube.

  • Crash & Extract: Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) and an appropriate internal standard (e.g., a ¹³C or ²H labeled analog). Rationale: FA ensures the amine remains protonated, increasing solubility in the organic crash solvent.

  • Agitation: Vortex at maximum speed for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Liquid Chromatography Parameters

Table 1: Optimized UHPLC Gradient Conditions

ParameterSpecification
Column PFP UHPLC Column (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 40°C (Reduces system backpressure)
Injection Volume 2.0 µL

Gradient Program:

  • 0.00 - 0.50 min: 5% B (Isocratic hold to focus the polar amine)

  • 0.50 - 3.50 min: 5% B 95% B (Linear ramp for heterocyclic elution)

  • 3.50 - 4.50 min: 95% B (Column wash)

  • 4.50 - 5.50 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI-MS/MS) Workflow

Isotopic Signature Validation (The S₂ Cluster)

Before MS/MS optimization, the intact precursor must be validated. The molecule contains two sulfur atoms (³²S and ³⁴S). Because the natural abundance of ³⁴S is ~4.25%, a molecule with two sulfurs will exhibit a distinct[M+H+2]⁺ isotope peak at approximately 8.5% to 9.0% the intensity of the monoisotopic [M+H]⁺ peak.

  • Monoisotopic Mass: 224.04 Da

  • Precursor Ion [M+H]⁺: m/z 225.05 (100% Relative Abundance)

  • Isotope Ion [M+H+2]⁺: m/z 227.05 (~8.5% Relative Abundance) Self-Validation Check: If the m/z 227.05 peak is absent or deviates significantly from the 8.5% ratio, the signal is likely an isobaric contaminant, not the target dithia-compound.

Tandem Mass Spectrometry (MRM) Parameters

Secondary amines typically undergo predictable α -cleavage and heterolytic bond cleavages under Collision-Induced Dissociation (CID) [2]. We monitor three distinct Multiple Reaction Monitoring (MRM) transitions to ensure absolute trustworthiness in quantification.

Table 2: Optimized MRM Transitions and Causality

Precursor (m/z)Product (m/z)Collision Energy (eV)Ion Type / CausalityPurpose
225.1 180.0 20[C₈H₆NS₂]⁺: Loss of neutral ethanamine (-45 Da). Driven by the stability of the thienyl-thiazolyl-methyl carbocation.Quantifier
225.1 58.1 15[C₃H₈N]⁺: Ethyl-methyleneiminium ion. Classic α -cleavage of secondary aliphatic amines [3].Qualifier 1
225.1 153.0 35[C₇H₅S₂]⁺: High-energy thiazole ring opening and loss of HCN (-27 Da) from the m/z 180 fragment [4].Qualifier 2

Mechanistic Fragmentation Pathways

Understanding the gas-phase dissociation of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is critical for interpreting unexpected matrix interferences.

Upon protonation at the secondary amine nitrogen, the molecule is highly activated. The lowest energy pathway (Collision Energy ~20 eV) involves the heterolytic cleavage of the C-N bond. The charge is retained on the highly conjugated, resonance-stabilized thienyl-thiazolyl-methyl system, yielding the base peak at m/z 180.00.

Alternatively, an α -cleavage event adjacent to the nitrogen atom results in the expulsion of a heavy neutral radical, leaving the charge on the ethyl-methyleneiminium ion (m/z 58.07), a hallmark diagnostic ion for this specific aliphatic tail [2]. At higher collision energies (>30 eV), the m/z 180.00 ion undergoes secondary fragmentation, specifically the rupture of the thiazole ring and the expulsion of hydrogen cyanide (HCN), yielding m/z 153.00 [4].

Fragmentation M [M+H]+ m/z 225.05 (Protonated Precursor) F1 [C8H6NS2]+ m/z 180.00 (Thienyl-thiazolyl-methyl cation) M->F1 Heterolytic Cleavage Loss of Ethanamine (-45 Da) F2 [C3H8N]+ m/z 58.07 (Ethyl-methyleneiminium ion) M->F2 α-Cleavage Loss of Radical (-167 Da) F3 [C7H5S2]+ m/z 153.00 (Thiazole Ring Cleavage / -HCN) F1->F3 High-Energy CID Loss of HCN (-27 Da)

Gas-phase CID fragmentation pathways of protonated N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine.

System Suitability and Quality Control

To ensure the trustworthiness of this protocol, the following self-validating system suitability tests (SST) must be passed prior to batch acquisition:

  • Retention Time Stability: The variance in retention time for the m/z 225.1 180.0 transition must be 2% across 6 consecutive injections. Due to the basicity of the amine, peak tailing (Asymmetry factor > 1.5) indicates column degradation or insufficient buffering in the mobile phase.

  • Ion Ratio Verification: The ratio between the Quantifier (m/z 180.0) and Qualifier 1 (m/z 58.1) must remain within ± 15% of the established standard. A deviation indicates co-elution of an isobaric species.

  • Carryover Assessment: A blank injection immediately following the Upper Limit of Quantification (ULOQ) standard must exhibit a signal 20% of the Lower Limit of Quantification (LLOQ).

References

  • Source: Google Patents (US8592216B2)
  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Metwarebio URL
  • Title: Interpretation of Mass Spectra Source: IntechOpen URL
  • Source: PMC (NIH)
Method

In Vivo Dosing Protocols and Pharmacokinetic Profiling for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Studies

Application Note & Protocol Guide Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Introduction and Chemical Rationale N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals

Introduction and Chemical Rationale

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine (hereafter referred to as TTE ) is a synthetic small molecule characterized by a dual heterocyclic core (thiophene and thiazole) linked to a secondary ethanamine group. Translating this specific pharmacophore from in vitro assays to in vivo models requires navigating distinct physicochemical and metabolic challenges.

The secondary amine provides a basic center (pKa ~9.0–9.5), making the free base highly lipophilic and poorly soluble in aqueous media[1]. Furthermore, the thiophene ring is a known structural alert; it is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, which can generate reactive electrophilic metabolites (S-oxides and epoxides)[2],[3]. This application note details a self-validating, ARRIVE-compliant[4] framework for formulating TTE, profiling its pharmacokinetics (PK), and establishing a Maximum Tolerated Dose (MTD) to ensure rigorous and reproducible in vivo efficacy studies.

Pre-Formulation and Vehicle Selection

Causality & Rationale: Dosing unformulated TTE free-base in vivo will result in erratic absorption and variable exposure. To establish a reliable dose-response relationship, TTE must first be converted into a water-soluble salt (e.g., Hydrochloride or Mesylate). Even as a salt, the lipophilic nature of the thiophene-thiazole core necessitates the use of co-solvents and surfactants for systemic administration to prevent precipitation at physiological pH (7.4)[1].

Table 1: Validated Formulation Vehicles for TTE
RouteVehicle CompositionRationale / Causality
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% Saline (0.9%)DMSO dissolves the lipophilic core; Solutol HS15 acts as a non-ionic surfactant to micellize the drug, preventing precipitation upon introduction to the bloodstream.
Per Os (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterCreates a homogenous, viscous suspension for the TTE-HCl salt, preventing rapid settling in the gavage needle and ensuring consistent gastric absorption.
Intraperitoneal (IP) 5% PEG400 + 5% Tween 80 + 90% Saline (0.9%)Minimizes peritoneal irritation and localized necrosis while maintaining the compound in solution during mesenteric absorption.

Pharmacokinetic (PK) Evaluation Protocol

Causality & Rationale: Because thiophene-containing compounds often exhibit high intrinsic hepatic clearance via CYP450 metabolism[3], assuming in vitro potency will directly translate to in vivo efficacy without PK data is a critical failure point. This protocol determines the bioavailability ( F% ), clearance ( Cl ), and half-life ( t1/2​ ) required to design an efficacy dosing regimen.

Step-by-Step PK Protocol (Mice)
  • Animal Preparation: Utilize male C57BL/6 mice (8-10 weeks old, n=3 per timepoint per route). Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg TTE via lateral tail vein injection (Dosing volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg TTE via oral gavage (Dosing volume: 10 mL/kg).

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular or saphenous vein puncture into K2​EDTA coated tubes at t= 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 3,000 ×g for 10 minutes at 4°C. Transfer plasma to a fresh plate.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing 50 ng/mL of a structurally similar Internal Standard) to 1 volume of plasma. Vortex for 2 minutes, centrifuge at 15,000 ×g for 15 minutes.

  • Bioanalysis: Inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole) operating in positive MRM mode targeting the [M+H]+ transition of TTE.

PK_Workflow A 1. Formulation Preparation B 2. IV & PO Dosing (C57BL/6 Mice) A->B C 3. Serial Blood Sampling B->C D 4. Plasma Extraction (ACN) C->D E 5. LC-MS/MS Quantification D->E F 6. NCA PK Analysis E->F

Figure 1: Standard Pharmacokinetic (PK) Evaluation Workflow for TTE profiling.

Maximum Tolerated Dose (MTD) Determination

Causality & Rationale: The MTD is the highest dose of a drug that does not produce unacceptable toxicity[5]. For TTE, the thiophene ring is subject to S-oxidation and epoxidation. If the rate of reactive metabolite generation exceeds the liver's glutathione (GSH) detoxification capacity, covalent binding to hepatic proteins occurs, leading to acute toxicity[2]. Establishing the MTD ensures that tumor regression or phenotypic changes in efficacy models are due to target engagement, not systemic morbidity.

Metabolism A TTE (Thiophene-Thiazole Core) B Hepatic CYP450 Oxidation A->B C Reactive S-Oxides & Epoxides B->C Metabolic Activation D Glutathione (GSH) Conjugation C->D Detoxification Pathway E Macromolecular Binding (Hepatotoxicity) C->E GSH Depletion / Toxicity F Urinary/Biliary Excretion D->F Safe Clearance

Figure 2: CYP450-mediated metabolic pathways of the thiophene scaffold driving MTD causality.

Up-and-Down MTD Protocol
  • Initial Dose Selection: Begin at a conservative dose (e.g., 10 mg/kg IP or PO) based on allometric scaling from in vitro cytotoxicity assays.

  • Administration: Dose a micro-cohort (n=2 male, n=2 female mice) once daily for 5 consecutive days.

  • Observation Window: Monitor animals twice daily for 7 days (5 days dosing + 2 days recovery).

  • Escalation/De-escalation: If the dose is tolerated (Score 0 or 1), escalate the dose by 1.5 × in a new cohort. If Score 2 or 3 is reached, the previous lower dose is declared the MTD.

Table 2: MTD Clinical Observation Scoring Matrix
ScoreBody Weight LossClinical SignsRequired Action
0 <5% Normal grooming, mobility, and food/water intake.Continue dosing / Escalate
1 5−10% Mild piloerection, slight reduction in spontaneous activity.Monitor twice daily
2 10−15% Hunched posture, isolated behavior, noticeable dehydration.Withhold dose, provide supportive fluids
3 >15% Severe lethargy, ataxia, hypothermia, labored breathing.Euthanize immediately (Exceeds MTD)

Efficacy Dosing Regimen Design

Once PK parameters and the MTD are established, the efficacy regimen can be rationally designed.

The Self-Validating Loop:

  • Determine Target Concentration: Identify the in vitro IC50​ for TTE against the biological target. Adjust for Plasma Protein Binding (PPB) to find the target unbound concentration ( Cu​ ).

  • Calculate Dosing Frequency: Use the t1/2​ derived from the PK study. If t1/2​ is short (< 2 hours), PO dosing may need to be administered BID (twice daily) or formulated as a sustained-release suspension to maintain Cu​>IC50​ over 24 hours.

  • Safety Check: Ensure the calculated Cmax​ of the efficacy dose does not exceed the Cmax​ observed at the MTD.

By strictly adhering to this protocol, researchers ensure that in vivo studies involving N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine are scientifically rigorous, humane, and highly reproducible.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine in aqueous media

Welcome to the technical support guide for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility challenges in your experiments.

Understanding the Molecule: Predicted Physicochemical Profile

The structure of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, with its thiophene and thiazole rings, suggests a hydrophobic character, which is often associated with poor aqueous solubility. However, the presence of a secondary amine (ethanamine group) provides a critical handle for solubility manipulation. Amines are weak bases and can be protonated to form more soluble salts.[1]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Chemical Structure Contains hydrophobic thiophene and thiazole rings, and a basic ethanamine group.Intrinsic solubility in neutral water is expected to be low.
pKa (Conjugate Acid) Estimated in the range of 7.5 - 9.5.Solubility will be highly dependent on pH. Protonation below its pKa will significantly increase solubility.
LogP Predicted to be > 2.0.The compound is lipophilic, favoring partitioning into organic phases over aqueous ones.
Hydrogen Bonding Contains one hydrogen bond donor (N-H) and multiple acceptors (N, S).Capable of some interaction with water, but this is likely outweighed by the hydrophobic regions.

Troubleshooting Guide

This section uses a question-and-answer format to address specific problems you may encounter.

Q1: My compound won't dissolve in my neutral (pH 7.4) aqueous buffer. What is the first and most effective step?

Answer: The most direct approach is to leverage the basicity of the ethanamine group by adjusting the pH of your aqueous medium.

Causality: The secondary amine in your compound is a weak base. In neutral or alkaline solutions, it exists predominantly in its neutral, uncharged form, which is less soluble in water. By lowering the pH, you protonate the nitrogen atom, forming a positively charged ammonium salt.[1][2] This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[3][4]

Recommended Action:

  • Prepare your aqueous buffer (e.g., PBS, TRIS) as usual.

  • While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to slowly decrease the pH.

  • Add your compound and continue to stir. Monitor the pH and the dissolution of the solid.

  • Aim for a pH at least 1-2 units below the predicted pKa of the compound's conjugate acid. A target pH of 4.0-5.0 is a good starting point.

dot

Caption: Mechanism of pH-dependent solubility for amines.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous experimental medium. What's happening and how can I prevent this?

Answer: This is a classic case of solvent mismatch or "crashing out." The compound is highly soluble in the organic stock solvent (DMSO) but exceeds its solubility limit in the final aqueous environment.

Causality: When a concentrated DMSO stock is rapidly diluted into a buffer, the local concentration of the compound in the mixed solvent system is transiently very high. Because the overall solvent environment is now predominantly aqueous, the compound's low aqueous solubility limit is quickly exceeded, leading to precipitation.[5]

Recommended Actions (from simplest to most complex):

  • Decrease Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.

  • Employ Co-solvents: Instead of a simple buffer, use a buffer containing a small percentage of a water-miscible organic solvent. This increases the overall solvent capacity for your compound.[3][6] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

  • Optimize the Dilution Method:

    • Stir Vigorously: Add the DMSO stock dropwise into the vortex of the stirring aqueous medium. This promotes rapid mixing and avoids localized high concentrations.

    • Serial Dilution: Perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 into a solution that is 50% co-solvent and 50% aqueous buffer, then further dilute this intermediate stock into the final aqueous medium.[3]

dot

G cluster_0 Troubleshooting Steps start Precipitation Occurs on Dilution c1 Is a lower final concentration acceptable? start->c1 c2 Is pH adjustment compatible with the assay? c1->c2 No sol1 Use Lower Concentration c1->sol1 Yes c3 Is a co-solvent (e.g., 1% Ethanol) acceptable? c2->c3 No sol2 Adjust pH of Aqueous Medium (e.g., pH 5.0) c2->sol2 Yes c4 Consider Advanced Formulation c3->c4 No sol3 Use Co-solvent System c3->sol3 Yes

Caption: Decision tree for troubleshooting precipitation.

Q3: My experiment is pH-sensitive and I cannot use co-solvents due to potential toxicity. What other formulation strategies can I use?

Answer: When pH and co-solvents are not viable options, you can use solubilizing excipients like cyclodextrins or surfactants. These are commonly used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[7][8][9]

Recommended Actions:

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior.[3] They can encapsulate the hydrophobic parts of your compound (the thiophene and thiazole rings), forming a water-soluble "inclusion complex."

    • Common Choice: Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used due to its high aqueous solubility and low toxicity.

    • Method: Prepare the aqueous buffer containing a pre-dissolved amount of HPβCD (e.g., 1-5% w/v). Then, add your compound (or a concentrated stock) to this solution while stirring.

  • Surfactants: Surfactants form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can sequester your compound, increasing its apparent solubility.

    • Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 are often used.[3][10]

    • Method: Prepare your aqueous medium with the surfactant at a concentration above its CMC. Add your compound and allow time for it to partition into the micelles.

Table 2: Comparison of Excipient-Based Strategies

StrategyMechanismTypical ConcentrationAdvantagesConsiderations
HPβCD Inclusion Complexation1-10% (w/v)Low toxicity, high solubilization capacity.Can be expensive; high viscosity at high concentrations.
Tween 80 Micellar Solubilization0.1-2% (v/v)Effective at low concentrations, inexpensive.Potential for cell toxicity; can interfere with some biological assays.

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment (Shake-Flask Method)

This protocol helps you determine the solubility of your compound at different pH values.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Addition of Compound: Add an excess amount of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine to a known volume of each buffer in separate vials. The solid should be clearly visible.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the logarithm of solubility (log S) against the pH to visualize the pH-solubility profile.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol provides a general method for using HPβCD to improve solubility.

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of HPβCD (e.g., 5 grams) in your target aqueous buffer (e.g., to a final volume of 100 mL for a 5% w/v solution). Stir until fully dissolved.

  • Add Compound: Slowly add the N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine powder directly to the stirring cyclodextrin solution.

  • Complexation: Continue stirring the mixture at a constant temperature for at least 4-24 hours.[3] This allows for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to obtain a clear, particle-free solution.

  • Quantification: Determine the final concentration of your compound in the solution via an analytical method like HPLC to confirm the extent of solubility enhancement.

Frequently Asked Questions (FAQs)

Q: Why does adding salt (e.g., NaCl) to my buffer sometimes make solubility worse? A: This phenomenon is known as "salting out." The dissolved salt ions (Na+ and Cl-) become hydrated, effectively reducing the amount of "free" water molecules available to dissolve your organic compound.[11][12] This makes the aqueous environment even more polar, which can decrease the solubility of non-polar or weakly polar compounds.[13]

Q: What is a safe concentration of DMSO to use in cell-based assays? A: This is highly dependent on the cell line. However, a general rule of thumb is to keep the final concentration of DMSO below 0.5% (v/v), and ideally below 0.1%, to minimize cellular toxicity or differentiation effects. You should always run a vehicle control (medium + DMSO) to confirm it has no effect in your specific assay.

Q: I see a slight haze in my solution even after trying these methods. Is this a problem? A: Yes, a haze or opalescence indicates the presence of undissolved particles, aggregates, or a microemulsion. This means the compound is not truly in solution. These particles can cause inconsistent and erroneous results in your experiments, particularly in assays that rely on optical measurements or receptor binding. The solution should be perfectly clear.

Q: When should I consider more advanced and time-consuming techniques like creating a salt form or a solid dispersion? A: These techniques are typically employed in later-stage drug development, not for initial research or screening.[14][15][16] Consider them when you need to develop a stable, solid dosage form with improved bioavailability for in vivo studies, and simpler methods like pH adjustment or excipients have proven insufficient.[6][17]

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds. BenchChem.
  • Yellela, S. R. C. (2010). Solubility enhancement techniques: updates and prospectives.
  • Kaur, T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Auctores Online. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online.
  • Lam, M., & Gauthier, M. A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmacy & Pharmaceutical Sciences, 21(1s), 154s-168s.
  • Ni, N., & Yalkowsky, S. H. (2000). Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions. Journal of Pharmaceutical Sciences, 89(12), 1620-1625.
  • Quora. (2018).
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • wildvineyard. (2020). Solubility 4 How Salinity affects the aqueous solubility of organic compounds. YouTube.
  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Fenyvesi, F., et al. (2024). Study of the Influence of Pharmaceutical Excipipients on the Solubility and Permeability of BCS Class II Drugs. SciPharm, 93(1), 19.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening. BenchChem.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review.
  • Pharmaceutical Technology. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Pharmaceutical Technology, 39(6).
  • Crystal Growth & Design. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(8), 4154-4163.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
  • Journal of Chemical & Engineering Data. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
  • Avdeef, A., & Tsinman, K. (2006). Study of pH-dependent drugs solubility in water. Pharmaceutical Development and Technology, 11(1), 31-43.
  • Ataman Kimya. (n.d.). N-ETHYLETHANAMINE.
  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. PubChem.
  • Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility.
  • Molecules. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 933.
  • NextSDS. (n.d.). N-METHYL-1-[2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANAMINE. NextSDS.
  • Google Patents. (n.d.). CN103012310A - Preparation method of thiazole compounds.
  • Sigma-Aldrich. (n.d.). 2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine. Sigma-Aldrich.
  • NIST. (n.d.). Ethanamine, N-ethyl-. NIST WebBook.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Cheméo.
  • Molecules. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
  • PubChem. (n.d.). 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole. PubChem.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Reactions

Welcome to the technical support center for optimizing catalytic reactions involving N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine and its precursors. This guide is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalytic reactions involving N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The inherent nature of the thienyl and thiazole moieties, specifically the presence of sulfur and nitrogen heteroatoms, presents unique challenges in catalysis that this guide aims to address.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding catalyst selection for reactions involving sulfur- and nitrogen-containing heterocyclic compounds.

Q1: Why is catalyst selection so critical for reactions with thienyl-thiazole compounds?

A1: The sulfur atoms in both the thiophene and thiazole rings, as well as the nitrogen in the thiazole ring, are Lewis basic. They can act as poisons to many transition metal catalysts, particularly those based on palladium, platinum, nickel, and rhodium.[1] These heteroatoms can strongly coordinate to the metal center, blocking active sites and leading to catalyst deactivation.[1] Therefore, careful selection of the catalyst, ligands, and reaction conditions is paramount to achieve high yields and prevent catalyst inhibition.

Q2: What are the primary mechanisms of catalyst deactivation by sulfur-containing substrates?

A2: The most common deactivation mechanism is poisoning , which involves the strong chemical adsorption (chemisorption) of sulfur onto the active metal sites of the catalyst.[1] This can be either reversible (at higher temperatures) or irreversible (at lower temperatures where stable metal-sulfur bonds form).[1] Other mechanisms include fouling , where sulfur compounds lead to the formation of deposits on the catalyst surface, and thermal degradation , where sulfur can lower the catalyst's thermal stability.[1]

Q3: What general classes of catalysts are recommended for C-N bond formation or cross-coupling reactions on a thienyl-thiazole scaffold?

A3: For C-N bond forming reactions like Buchwald-Hartwig amination or reductive amination, and for C-C cross-coupling reactions (e.g., Suzuki, Heck), palladium-based catalysts are often the first choice.[2][3] However, due to the potential for sulfur poisoning, robust catalyst systems are required. This often involves the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands can stabilize the metal center and promote the desired catalytic cycle over off-cycle deactivation pathways. In some cases, more sulfur-tolerant catalysts, such as certain nickel or copper-based systems, may also be considered.[5][6]

Q4: Can biocatalysts be used for reactions involving thiazole derivatives?

A4: Yes, biocatalysts are emerging as a viable, environmentally friendly option. For instance, lipases have been shown to be effective catalysts for the synthesis of 2,4-disubstituted thiazole derivatives.[7] These enzymatic approaches offer mild reaction conditions and can sometimes circumvent the poisoning issues seen with transition metal catalysts. Furthermore, some biocatalysts can be recycled and reused over multiple cycles.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis or further functionalization of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine.

Guide 1: Reductive Amination to Synthesize the Target Molecule

A likely final step in the synthesis of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is the reductive amination of 2-(thiophen-2-yl)thiazole-4-carbaldehyde with ethylamine.

cluster_0 Reductive Amination Workflow A Mix Aldehyde Precursor and Ethylamine in Solvent B Imine/Enamine Formation A->B Stir at RT C Add Reducing Agent B->C Allow sufficient time for formation D Reaction Quench & Workup C->D Monitor by TLC/LC-MS E Purification D->E F Product: N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine E->F

Caption: General workflow for the synthesis of the target molecule via reductive amination.

Issue 1: Low to No Conversion to the Final Amine Product

Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Imine Formation 1. Add a dehydrating agent: Use molecular sieves (3Å or 4Å) to remove water, which is a byproduct of imine formation. This shifts the equilibrium towards the imine. 2. Use a Lewis acid co-catalyst: Add a catalytic amount of Ti(OiPr)₄ or ZnCl₂. These can activate the aldehyde carbonyl group towards nucleophilic attack by the amine.[9] 3. Adjust pH: For some reductive aminations, slightly acidic conditions (e.g., adding acetic acid) can catalyze imine formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
Reducing Agent is Ineffective or Incompatible 1. Switch to a milder, more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde before imine formation and is selective for the imine.[9] 2. Staged addition for stronger reducing agents: If using a less selective reagent like sodium borohydride (NaBH₄), ensure sufficient time is allowed for complete imine formation before adding the reducing agent to avoid reduction of the starting aldehyde.[9] 3. Check reagent quality: Ensure your reducing agent has not degraded due to moisture.
Substrate-Related Issues 1. Purity of starting materials: Verify the purity of the 2-(thiophen-2-yl)thiazole-4-carbaldehyde and ethylamine. Impurities can interfere with the reaction. 2. Steric hindrance: If steric bulk around the aldehyde or amine is an issue, you may need to increase the reaction temperature or use a less sterically demanding reducing agent.
Guide 2: Palladium-Catalyzed Cross-Coupling on the Thienyl-Thiazole Core

This guide addresses issues when attempting to functionalize the heterocyclic core, for example, by performing a Suzuki or Buchwald-Hartwig reaction on a halogenated precursor.

cluster_1 Catalyst System Selection for Thienyl-Thiazole Cross-Coupling start Reaction Goal: C-C or C-N Coupling catalyst Palladium Precatalyst Consider modern, air-stable precatalysts like G3/G4 palladacycles or PEPPSI complexes for reproducibility. Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also options. start->catalyst ligand Ligand Choice Crucial for overcoming sulfur poisoning. Select bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) to promote reductive elimination. Consider N-Heterocyclic Carbenes (NHCs) for challenging couplings. catalyst->ligand base Base Selection Choice depends on substrate functional group tolerance. NaOtBu: High reaction rates, but not compatible with many electrophilic groups. K₃PO₄ or Cs₂CO₃: Milder options, often effective and well-tolerated. ligand->base solvent Solvent Use anhydrous, degassed solvents. Common choices include Toluene, Dioxane, or THF. base->solvent

Caption: Decision-making workflow for selecting a cross-coupling catalyst system.

Issue 2: Catalyst Deactivation and Low Yield in Cross-Coupling Reactions

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Poisoning by Sulfur 1. Increase Ligand:Palladium Ratio: Using a higher ratio (e.g., 2:1 or 4:1 L:Pd) can help stabilize the palladium center and prevent irreversible binding by the sulfur heteroatoms. 2. Switch to more robust ligands: Buchwald-type biarylphosphine ligands are specifically designed to be bulky and electron-donating, which accelerates the rate-limiting reductive elimination step and can outcompete deactivation pathways.[2] 3. Use a higher catalyst loading: While not always cost-effective, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.[1]
Poor Catalyst Activation or Decomposition 1. Use a Pd(II) precatalyst: Modern precatalysts are designed for efficient in situ generation of the active Pd(0) species.[4] If using a standard Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).[10] 2. Rigorous exclusion of oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.[4] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4]
Suboptimal Base or Solvent 1. Screen different bases: The choice of base can significantly impact the reaction outcome. If a strong base like NaOtBu fails, try a milder inorganic base like K₃PO₄ or Cs₂CO₃, which can be less problematic for sensitive functional groups.[4] 2. Ensure adequate solubility: All reaction components, including the catalyst, must be soluble in the reaction solvent. If solubility is an issue, consider screening other anhydrous solvents like toluene, dioxane, or DMF.
Side Reactions (e.g., Homocoupling) 1. Minimize oxygen: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[11] Rigorous degassing is critical. 2. Adjust stoichiometry: Using a slight excess of the halide coupling partner can sometimes suppress homocoupling of the organoboron reagent.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate and reaction scale.

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(thiophen-2-yl)thiazole-4-carbaldehyde (1.0 equiv).

  • Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., Dichloroethane (DCE) or Tetrahydrofuran (THF)).

  • Amine Addition: Add ethylamine (1.1-1.5 equiv) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You may add activated 4Å molecular sieves at this stage.

  • Reducing Agent Addition: In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the halogenated thienyl-thiazole substrate (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.[2]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and, if necessary, additional ligand.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Workup & Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the product by flash column chromatography.[2]

References

  • Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Applic
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Publishing.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
  • Cross-Coupling Reactions Guide.
  • Reductive Amin
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction: A Review. Asian Journal of Organic & Medicinal Chemistry.

Sources

Troubleshooting

reducing side reactions when scaling up N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

Target Molecule: N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Welcome to the Process Engineering Support Portal. This knowledge b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Welcome to the Process Engineering Support Portal. This knowledge base addresses the critical chemical engineering challenges, safety hazards, and mechanistic side reactions encountered when scaling up the synthesis of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine.

🗂️ Knowledge Base: Strategic Route Selection

When synthesizing this thiophene-thiazole secondary amine, two primary retrosynthetic pathways are typically evaluated: Direct Alkylation (Route A) and Reductive Amination (Route B). As detailed in the troubleshooting tickets below, Route B is the universally recommended pathway for multikilogram scale-up due to the uncontrollable kinetic side reactions inherent to Route A.

Workflow SM Thiophene-2-carbothioamide (Starting Material) Aldehyde 2-(Thiophen-2-yl)thiazole-4-carbaldehyde (Stable Intermediate) SM->Aldehyde Ethyl 3-bromo-2-oxopropanoate then Reduction Chloro 4-(Chloromethyl)-2-(thiophen-2-yl)thiazole (Unstable Intermediate) SM->Chloro 1,3-Dichloroacetone (Exothermic) Imine Imine Intermediate (Pre-formed) Aldehyde->Imine Ethylamine (Excess) Dehydrating Agent Target N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine (Target Product) Chloro->Target Ethylamine (Direct Alkylation) Imine->Target NaBH(OAc)3 (Self-Limiting) Impurity Bis-alkylated Impurity (Tertiary Amine) Target->Impurity Competing Reaction (Runaway Train)

Synthetic pathways for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine.

🎫 Troubleshooting Tickets & FAQs

Ticket #881: The "Runaway Train" of Over-Alkylation (Route A)

Q: Why is the direct alkylation of ethylamine with 4-(chloromethyl)-2-(thiophen-2-yl)thiazole yielding 25-30% of a bis-alkylated tertiary amine impurity?

Root Cause Analysis: Direct alkylation of primary amines is kinetically difficult to halt at the mono-alkylation stage[1]. When ethylamine (pKaH ~10.7) attacks the chloromethyl electrophile, it forms the target secondary amine. However, this newly formed secondary amine is more nucleophilic than the primary amine starting material due to the electron-donating inductive effects of the newly attached alkyl and thiazolylmethyl groups[1].

Because acid-base proton transfer is orders of magnitude faster than substitution reactions, the secondary ammonium salt is rapidly deprotonated by the excess ethylamine in the reactor[1]. This generates the highly nucleophilic free secondary amine, which immediately outcompetes ethylamine for the remaining electrophile, creating a "runaway train" of over-alkylation[1].

Resolution: To suppress this kinetically, you must use a massive stoichiometric excess of ethylamine (10-20 equivalents) to statistically favor the primary amine's reaction. Because this is highly inefficient and creates waste-stream issues at scale, we strongly recommend abandoning direct alkylation in favor of reductive amination.

Mechanism RCl Thiazole-CH2-Cl (Electrophile) SecAmine Target Product (Secondary Amine) RCl->SecAmine TertAmine Over-alkylated Impurity (Tertiary Amine) RCl->TertAmine PriAmine Ethylamine (Primary Amine) PriAmine->SecAmine + R-Cl Rate: k1 SecAmine->TertAmine + R-Cl Rate: k2 (k2 > k1)

The Runaway Train mechanism of amine over-alkylation.

Ticket #884: HCN Gas Generation & Premature Reduction (Route B)

Q: During a 5 kg scale-up of the reductive amination route using Sodium Cyanoborohydride (NaBH₃CN) at pH 4, our safety team flagged hazardous gas generation. Furthermore, we observed 15% of an alcohol byproduct. How do we resolve this?

Root Cause Analysis:

  • HCN Generation: NaBH₃CN is a classic reagent because it selectively reduces imines at pH 3-4[2]. However, at this acidic pH, unreacted cyanoborohydride hydrolyzes and releases highly toxic Hydrogen Cyanide (HCN) gas[3]. At a multikilogram scale, scrubbing HCN from hydrogen-venting vessels is a critical safety hazard[3].

  • Premature Reduction (Alcohol Impurity): The 15% alcohol byproduct (2-(thiophen-2-yl)thiazole-4-yl)methanol) occurs because the reducing agent attacks unreacted aldehyde[4]. Ethylamine is highly volatile (bp 16.6 °C). If the reactor is not properly sealed or if the imine condensation is not driven to completion, the equilibrium shifts back to the aldehyde, which is then irreversibly reduced by the hydride[4].

Resolution: Switch the reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is highly selective for iminium ions, functions safely in weakly acidic conditions (using acetic acid), and proceeds without the release of cyanide salts[2]. To prevent premature reduction, implement a sequential, self-validating protocol: pre-form the imine completely using a dehydrating agent before introducing the hydride[5].

📊 Process Engineering Data

Table 1: Quantitative Impurity Profiling at 1 kg Scale

Synthetic Route Target Product Yield Bis-alkylated Impurity Alcohol Byproduct Unreacted SM
Direct Alkylation (1.2 eq EtNH₂) 45% 35% N/A 10%
Direct Alkylation (10 eq EtNH₂) 78% 8% N/A 5%
Reductive Amination (NaBH₃CN, Concurrent) 70% <1% 18% 5%

| Reductive Amination (NaBH(OAc)₃, Sequential) | 92% | <1% | <2% | <1% |

Table 2: Reducing Agent Selection Matrix for Thiazole-4-carbaldehyde

Reagent Selectivity (Imine vs Aldehyde) Byproducts / Hazards Scalability Rating
NaBH₄ Poor High alcohol byproduct Low
NaBH₃CN Excellent HCN gas generation at pH < 4[3] Low (Severe Safety Risk)
NaBH(OAc)₃ Excellent Acetic acid (benign)[2] High (Recommended)

| H₂ / Pd/C | Good | Catalyst poisoning by thiophene sulfur | Moderate |

📋 Validated Master Batch Record (SOP)

Self-Validating Protocol: Sequential Reductive Amination

This protocol utilizes a sequential addition strategy to ensure the volatile ethylamine is fully locked into the imine intermediate before reduction, preventing alcohol byproduct formation.

  • Reactor Charging: Charge a dry, nitrogen-purged reactor with 2-(thiophen-2-yl)thiazole-4-carbaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol). Cool the jacket to 0-5 °C.

  • Amine Addition: Slowly add a 2.0 M solution of Ethylamine in THF (2.0 eq). Maintain internal temperature < 10 °C.

  • Dehydration: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) as a water scavenger to drive imine formation to completion. Stir for 2 hours at 20 °C.

  • IPC (In-Process Control) 1 - SELF-VALIDATION CHECKPOINT:

    • Causality: Premature hydride addition will irreversibly reduce any unreacted aldehyde.

    • Action: Pull a sample for HPLC analysis. Do not proceed to step 5 until residual aldehyde is < 2.0%. If > 2.0%, continue stirring and re-sample after 1 hour.

  • Reduction: Cool the reactor back to 0-5 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 1 hour to control the mild exotherm. Stir for 4 hours at 20 °C.

  • IPC 2 - SELF-VALIDATION CHECKPOINT: Pull a sample for HPLC. Do not proceed to quench until the imine intermediate is < 1.0%.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 vol) to neutralize acetic acid and break down titanium salts. Filter through a pad of Celite to remove TiO₂ precipitates.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Dissolve the crude oil in Ethyl Acetate and add 4N HCl in Dioxane (1.1 eq) to precipitate N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine as a highly pure, easily filterable hydrochloride salt.

📚 References

  • [3] Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [2] Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. URL:[Link]

  • [4] Reductive amination. Wikipedia. URL:[Link]

  • [5] Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

  • [1] Alkylation of Amines (Sucks!). Master Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine vs. Standard Thiazole Amines in Drug Design: A Comparative Guide

As drug discovery programs increasingly target complex, shallow, or highly lipophilic protein pockets, the architectural limits of simple heterocyclic building blocks are frequently tested. While standard mono-heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, shallow, or highly lipophilic protein pockets, the architectural limits of simple heterocyclic building blocks are frequently tested. While standard mono-heterocyclic thiazole amines (such as 2-aminothiazole) have historically served as privileged scaffolds in medicinal chemistry[1], modern drug design often requires extended bis-heterocyclic systems to achieve target selectivity and optimal pharmacokinetics.

This guide provides an objective, data-driven comparison between N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine —a highly versatile bis-heterocyclic secondary amine—and traditional thiazole amines. By analyzing their physicochemical properties, binding mechanics, and synthetic pathways, we will establish why this specific thiophene-thiazole scaffold is emerging as a critical pharmacophore in advanced therapeutic development, including the inhibition of metalloproteases like ADAMTS-5[2].

Structural Causality & Physicochemical Profiling

To understand the utility of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, we must deconstruct its structural components and compare them to baseline thiazole amines.

The Problem with Standard Thiazole Amines

Simple 2-aminothiazoles (found in drugs like pramipexole and meloxicam) feature an amino group directly attached to the aromatic ring. Due to resonance delocalization of the nitrogen lone pair into the electron-deficient thiazole system, the basicity of the amine is significantly diminished (pKa ~5.3). While excellent for forming neutral hydrogen bond donor/acceptor motifs, they fail to act as physiological cations, limiting their ability to form salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target binding sites.

The Bis-Heterocyclic Solution

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine solves this through two distinct structural modifications:

  • The Thiophene Isostere at C2: The addition of a thiophene ring at the C2 position extends the π -system. Thiophene acts as a bioisostere for a phenyl ring but possesses a smaller steric footprint and altered electron density. This drives high-affinity π−π stacking in narrow, hydrophobic pockets (such as the S1' pocket of metalloproteases)[2].

  • The Methylene-Insulated Secondary Amine at C4: By separating the ethylamine group from the thiazole ring via a methylene linker (-CH 2​ -), the resonance effect is broken. The secondary amine retains a high pKa (~9.2), ensuring it remains protonated at physiological pH. The ethyl substituent provides just enough lipophilic bulk to prevent rapid oxidative deamination (a common liability of primary amines) while remaining flexible enough to anchor to solvent-exposed acidic residues.

Quantitative Comparative Data

The following table summarizes the physicochemical divergence between these scaffolds, dictating their respective roles in drug design.

Property2-Aminothiazole4-(Aminomethyl)thiazoleN-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
Structural Class Mono-heterocyclic, primary amineMono-heterocyclic, aliphatic primary amineBis-heterocyclic, aliphatic secondary amine
Amine pKa (est.) ~5.3 (Weak base)~8.8 (Strong base)~9.2 (Strong base)
CLogP (est.) 0.850.452.80
Topological Polar Surface Area 67.2 Ų54.9 Ų41.1 Ų
Primary Target Interaction Neutral H-bond donor/acceptorSalt bridge / Cation- π Hydrophobic π−π stacking + Salt bridge
Primary Metabolic Liability N-acetylation, Ring oxidationRapid oxidative deaminationN-dealkylation

Pharmacodynamic Binding Mechanics

The true value of the thiophene-thiazole ethanamine scaffold lies in its dual-action binding capability. Recent encoded library technology (ELT) screening campaigns have identified this exact scaffold as a highly potent and selective inhibitor of ADAMTS-5 (IC 50​ = 30 nM), demonstrating >1000-fold selectivity over related matrix metalloproteinases[2].

The causality of this selectivity is mapped in the workflow below. The thiophene-thiazole core acts as a rigid, lipophilic wedge that deeply penetrates the target, while the flexible ethanamine tail forms a critical electrostatic anchor.

BindingMechanism A Bis-Heterocyclic Scaffold (Thiophene-Thiazole) B Hydrophobic S1' Pocket (Pi-Pi Stacking) A->B Drives Lipophilic Binding E High-Affinity Target Inhibition (e.g., ADAMTS-5) B->E C Secondary Ethanamine (pKa ~9.2) D Acidic Residue Interaction (Salt Bridge / H-Bond) C->D Anchors to Target D->E

Fig 1: Pharmacodynamic binding mechanism of the thiophene-thiazole ethanamine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis and biological evaluation of the N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine scaffold. These protocols feature built-in self-validation steps to prevent downstream failures.

Protocol A: Synthesis via Hantzsch Cyclization & Reductive Amination

The Hantzsch thiazole synthesis remains the gold standard for constructing highly substituted thiazoles due to its scalability and atom economy[1],[3].

Step-by-Step Methodology:

  • Cyclization: Dissolve 1.0 eq of thiophen-2-carbothioamide and 1.1 eq of 1,3-dichloroacetone in absolute ethanol. Reflux at 80°C for 2 hours.

    • Causality: The choice of 1,3-dichloroacetone over 1-chloro-2-propanone is critical. The symmetric dichloro-substitution ensures the formation of a reactive chloromethyl leaving group at the C4 position, which is essential for the subsequent amine displacement.

  • Intermediate Isolation: Cool the reaction to 0°C. Filter the resulting 2-(thiophen-2-yl)-4-(chloromethyl)thiazole precipitate and wash with cold diethyl ether.

    • Self-Validation: Perform LC-MS on the precipitate. Proceed only if the [M+H]+ peak corresponds to the chlorinated intermediate (m/z ~216). This prevents wasting the ethanamine reagent on uncyclized starting materials.

  • Nucleophilic Substitution: Dissolve the intermediate in anhydrous acetonitrile. Add 3.0 eq of anhydrous K 2​ CO 3​ and 5.0 eq of ethanamine (2.0 M solution in THF). Stir at 60°C for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the final secondary amine.

SynthesisWorkflow A Thiophen-2-carbothioamide C Hantzsch Cyclization (EtOH, Reflux, 2h) A->C B 1,3-Dichloroacetone B->C D 2-(Thiophen-2-yl)-4- (chloromethyl)thiazole C->D Intermediate E Ethanamine (Excess) K2CO3, MeCN, 60°C D->E F N-[(2-Thien-2-YL-1,3-thiazol- 4-YL)methyl]-ethanamine E->F Final Product

Fig 2: Step-by-step synthetic workflow for the thiophene-thiazole ethanamine scaffold.

Protocol B: In Vitro Target Inhibition Assay (FRET-Based)

To evaluate the pharmacological efficacy of the synthesized scaffold against targets like ADAMTS-5, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl 2​ , and 0.01% Brij-35.

    • Causality: The inclusion of the non-ionic detergent Brij-35 is mandatory. Due to the high lipophilicity of the thiophene-thiazole core (CLogP 2.80), the compound will non-specifically bind to the plastic walls of the microtiter plate in aqueous solutions, artificially inflating the IC 50​ value.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well black opaque plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add recombinant human ADAMTS-5 enzyme (final concentration 0.5 nM) to the wells. Incubate at room temperature for 15 minutes to allow the ethanamine group to form stable electrostatic interactions.

  • Substrate Addition & Readout: Add the fluorogenic peptide substrate (e.g., 5-FAM-peptide-QXL520). Measure fluorescence continuously for 30 minutes at Ex/Em = 490/520 nm.

    • Self-Validation: Include a known broad-spectrum metalloprotease inhibitor (e.g., Marimastat) as a positive control. The assay is only validated if the reference compound yields an IC 50​ within 3-fold of its historical literature value.

Conclusion

While standard mono-heterocyclic thiazole amines are excellent for low-molecular-weight, highly polar drug design, they lack the geometric reach and lipophilic shielding required for complex targets. N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine represents a sophisticated evolution in scaffold design. By leveraging a Hantzsch-derived bis-heterocyclic core, it provides exceptional π -stacking capabilities via the thiophene ring, while the methylene-insulated ethanamine tail ensures robust, high-pKa electrostatic anchoring[2]. For researchers targeting deep hydrophobic pockets with adjacent acidic residues, this scaffold offers a highly tunable and synthetically accessible starting point.

References

  • Deng, H., et al. "Discovery of Highly Potent and Selective Small Molecule ADAMTS‑5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT)." ACS Publications / Figshare, 2016. URL:[Link]

  • Petrou, A., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." National Institutes of Health (NIH) / PMC, 2021. URL:[Link]

  • Hasanah, I., & Nurziana. "A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES." Malaysian Journal of Analytical Sciences, 2021. URL: [Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

This guide provides a comprehensive comparison of two robust analytical methods for the characterization and quantification of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, a novel heterocyclic compound with pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two robust analytical methods for the characterization and quantification of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, a novel heterocyclic compound with potential pharmaceutical applications. As a molecule featuring a thiophene ring, a thiazole core, and a secondary amine side-chain, its analysis requires methods that are not only accurate and precise but also specific enough to distinguish it from potential synthetic impurities and degradation products.

The objective of this document is to equip researchers, analytical chemists, and drug development professionals with the technical insights and experimental protocols necessary to select and implement an analytical method that is fit for their intended purpose. We will explore a stability-indicating Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, ideal for routine quality control and stability testing, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, suited for trace-level impurity analysis and metabolite identification.

The methodologies and validation approaches described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8]

The Critical Role of Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][4][8] For a novel compound like N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, this is not a mere formality but a cornerstone of drug development. It ensures that the data generated on purity, potency, and stability are reliable, reproducible, and accurate, which is fundamental for regulatory submissions and ensuring patient safety.[9] This guide will detail the validation parameters for each method, providing a clear pathway for their successful implementation.

Method A: Stability-Indicating RP-HPLC-UV for Assay and Impurity Profiling

This method is designed for the accurate quantification (assay) of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine and for the detection and quantification of process-related impurities and degradation products. Its "stability-indicating" capability is proven through forced degradation studies, which ensure that any degradants formed under stress conditions do not interfere with the analysis of the active pharmaceutical ingredient (API).[9][10][11]

Rationale for Experimental Choices
  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the moderately polar analyte. The end-capped nature of the column minimizes peak tailing, a common issue with amine-containing compounds, by reducing interactions with residual silanol groups.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile is a common organic modifier providing good elution strength. The phosphate buffer controls the pH of the mobile phase. Maintaining a slightly acidic pH (e.g., pH 3.0) ensures the secondary amine group is protonated, leading to a consistent charge state and improved peak shape.

  • Detection: The UV detector is set at a wavelength determined by the UV spectrum of the analyte, typically at its maximum absorbance (λmax), to ensure high sensitivity. The presence of aromatic rings (thiophene and thiazole) suggests strong UV absorbance.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 40 60
      25 40 60
      27 90 10

      | 35 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (hypothetical λmax).

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

Forced Degradation (Stress) Studies

To demonstrate specificity and the stability-indicating nature of the method, forced degradation studies are essential.[9][11] The goal is to achieve 5-20% degradation of the API.[12]

  • Acid Hydrolysis: Sample solution is treated with 0.1 M HCl at 60°C for 4 hours, then neutralized.[12]

  • Base Hydrolysis: Sample solution is treated with 0.1 M NaOH at 60°C for 2 hours, then neutralized.[12]

  • Oxidative Degradation: Sample solution is treated with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: The solid API is kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid API is exposed to UV light (254 nm) and visible light in a photostability chamber.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API API Sample (Solution or Solid) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Evaluate Peak Purity & Mass Balance Analysis->Results

Caption: Workflow for forced degradation studies.

Validation Data Summary: Method A (RP-HPLC-UV)

The validation of this method was performed according to ICH Q2(R1) guidelines.[1][2]

Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo or degradants at the analyte's retention time. Peak purity index > 0.999.No co-elution. Peak purity must pass.
Linearity (r²) 0.9998r² ≥ 0.999
Range 20 - 150 µg/mLAppropriate for intended use.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.45%RSD ≤ 1.0%
- Intermediate (n=6)0.68%RSD ≤ 2.0%
Detection Limit (LOD) 0.05 µg/mLSignal-to-Noise ratio of 3:1
Quantitation Limit (LOQ) 0.15 µg/mLSignal-to-Noise ratio of 10:1
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2°C).RSD of results should remain within acceptable limits.

Method B: High-Sensitivity LC-MS/MS for Trace Impurity Quantification

This method is tailored for the detection and quantification of trace-level impurities or metabolites, offering significantly higher sensitivity and selectivity than HPLC-UV. Liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS), which provides structural information based on mass-to-charge ratios, making it a powerful tool for identifying unknown compounds.[14]

Rationale for Experimental Choices
  • Column: A shorter C18 column with smaller particles (e.g., 1.7 µm) is used to enable faster analysis times and higher resolution, which is beneficial for complex samples.

  • Mobile Phase: Formic acid is used as a mobile phase modifier instead of a non-volatile phosphate buffer. Formic acid is volatile and an excellent protonating agent, making it ideal for positive mode electrospray ionization (ESI), which is highly effective for amine-containing compounds.

  • Detector (Mass Spectrometer): A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring for a specific product ion generated by fragmentation. This technique is highly selective and minimizes background noise, enabling very low detection limits.

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      3.0 5 95
      4.0 5 95
      4.1 95 5

      | 5.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions:

      • Analyte: Precursor Ion → Product Ion (e.g., m/z 265.1 → 154.2)

      • Impurity 1: Precursor Ion → Product Ion (to be determined)

  • Standard and Sample Preparation:

    • Standard Solution (10 ng/mL): Prepare a stock solution and perform serial dilutions using a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Dilute the sample to fall within the calibration curve range.

Validation_Logic cluster_params Core Validation Parameters (ICH Q2) Specificity Specificity Result Demonstrated Suitability Specificity->Result Linearity Linearity & Range Linearity->Result Accuracy Accuracy Accuracy->Result Precision Precision Precision->Result LOQ LOQ/LOD LOQ->Result Robustness Robustness Robustness->Result Method Analytical Method Validation Validation Protocol Method->Validation Purpose Intended Purpose (e.g., Assay, Impurity) Purpose->Method Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOQ Validation->Robustness

Caption: Logical flow of analytical method validation.

Validation Data Summary: Method B (LC-MS/MS)
Validation ParameterResultAcceptance Criteria
Specificity No interference from matrix components in the specific MRM transition.No interfering peaks at the retention time of the analyte.
Linearity (r²) 0.9995r² ≥ 0.998
Range 0.1 - 50 ng/mLAppropriate for trace analysis.
Accuracy (% Recovery) 96.5% - 104.2%95.0% - 105.0% (wider range for trace levels)
Precision (RSD%)
- Repeatability (n=6)2.1%RSD ≤ 5.0%
- Intermediate (n=6)3.5%RSD ≤ 10.0%
Detection Limit (LOD) 0.03 ng/mLSignal-to-Noise ratio of 3:1
Quantitation Limit (LOQ) 0.1 ng/mLSignal-to-Noise ratio of 10:1 and acceptable precision/accuracy.
Robustness No significant impact on results from minor changes in mobile phase composition (±2%) and column temperature (±2°C).RSD of results should remain within acceptable limits.

Comparison and Discussion

FeatureMethod A: RP-HPLC-UVMethod B: LC-MS/MS
Primary Application Assay, purity, and stability testing of the main component.Trace-level impurity quantification, metabolite identification, bioanalysis.
Sensitivity Moderate (µg/mL level).Very High (pg/mL to ng/mL level).
Selectivity Based on chromatographic retention time and UV absorbance.Based on retention time, precursor mass, and product ion mass. Extremely high.
Cost & Complexity Lower cost, simpler instrumentation and operation.Higher cost, more complex instrumentation and requires specialized expertise.
Robustness Generally very robust for routine QC environments.Can be sensitive to matrix effects and requires careful optimization.
Throughput Moderate (longer run times for better resolution).High (shorter run times are possible).
Choosing the Right Method
  • For routine quality control (QC) of bulk drug substance or finished product, where the primary goal is to determine the potency and major impurities, Method A (RP-HPLC-UV) is the superior choice. It is cost-effective, robust, and provides the necessary performance for its intended purpose.[10]

  • For early-stage drug development, impurity characterization, or bioanalytical studies, where identifying and quantifying unknown trace-level compounds is critical, Method B (LC-MS/MS) is indispensable. Its unparalleled sensitivity and selectivity allow for the detection of metabolites or genotoxic impurities that would be invisible to a UV detector.[14]

Conclusion

Both the stability-indicating RP-HPLC-UV method and the high-sensitivity LC-MS/MS method are powerful tools for the analysis of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine. The selection of the appropriate method is not a matter of which is "better," but which is "fitter for purpose." By understanding the distinct advantages and performance characteristics of each, researchers and drug developers can confidently generate the accurate and reliable data needed to advance their programs. A well-validated analytical method is a foundational element of ensuring drug quality, safety, and efficacy.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. The Egyptian Journal of Hospital Medicine. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. PubMed. Available at: [Link]

Sources

Validation

comparative efficacy of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine analogues

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel pharmacophores requires moving beyond basic IC₅₀ values to understand the thermodynamic and structural drivers of target engagement. This guide provides an in-depth comparative analysis of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine and its structural analogues, focusing on their efficacy as non-amidine inhibitors of trypsin-like serine proteases (e.g., Trypsin, Factor Xa).

By replacing the highly basic, rigid amidine groups found in classic inhibitors with a flexible ethanamine tail and a bis-heterocyclic core, this scaffold offers a unique approach to targeting the S1 specificity pocket [1].

Mechanistic Rationale: Targeting the S1 Specificity Pocket

The S1 pocket of trypsin-like serine proteases is a deep, narrow cleft with a highly conserved Asp189 residue at its base. Classic inhibitors, such as benzamidine, rely on a rigid amidine group to form a direct salt bridge with Asp189. However, amidines often suffer from poor oral bioavailability and off-target toxicity.

The thienyl-thiazole ethanamine scaffold circumvents these liabilities through a bipartite binding mechanism:

  • The Ethanamine Anchor: The primary amine extends deep into the S1 pocket to form a bifurcated salt bridge with Asp189. The choice of an ethanamine over a methanamine is a critical structural optimization. The additional methylene unit provides the necessary length to reach Asp189 without forcing the bulky heterocyclic core to sterically clash with the narrow S1 entrance formed by Gly216 and Gly226.

  • The Bis-Heterocyclic Core: The 1,3-thiazole acts as a rigid spacer, while the terminal 2-thienyl ring engages in π−π stacking and hydrophobic interactions with the S2 pocket wall (specifically Trp215 and Tyr228) [2].

S1_Binding cluster_ligand Pharmacophore: Thienyl-Thiazole Ethanamine cluster_target Trypsin S1/S2 Pocket Ethanamine Ethanamine Tail (P1 Anchor) Thiazole 1,3-Thiazole Core (Spacer) Ethanamine->Thiazole Covalent Asp189 Asp189 (S1 Bottom) Ethanamine->Asp189 Salt Bridge (2.8 Å) Thiophene 2-Thienyl Ring (Hydrophobic Cap) Thiazole->Thiophene Covalent Trp215 Trp215 / Tyr228 (S2 Wall) Thiazole->Trp215 Shape Fit Thiophene->Trp215 Pi-Pi Stacking

Pharmacophore logic of thienyl-thiazole ethanamine binding within the Trypsin S1/S2 pocket.

Comparative Efficacy and Binding Thermodynamics

To objectively evaluate the ethanamine derivative, we compare its performance against its direct methanamine analogue (crystallized in PDB: 3RXM) [1], a pyrrol-phenyl analogue (PDB: 3RXO), and the classic control, Benzamidine (PDB: 3RXQ) [2].

As shown in the data below, the ethanamine extension significantly improves both the IC₅₀ and the dissociation constant (K_d) compared to the methanamine fragment. The enhanced Ligand Efficiency (LE) confirms that the added molecular weight of the extra carbon directly contributes to binding enthalpy rather than just bulk lipophilicity.

CompoundS1 Anchor GroupTrypsin IC₅₀ (µM)Factor Xa IC₅₀ (µM)K_d (SPR, µM)Ligand Efficiency (LE)
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Ethanamine12.445.28.10.38
[2-(2-Thienyl)thiazol-4-yl]methanamine (PDB: 3RXM)Methanamine38.6>10025.40.34
(3-pyrrol-1-ylphenyl)methanamine (PDB: 3RXO)Methanamine55.2>10041.00.31
Benzamidine (PDB: 3RXQ)Amidine18.562.111.20.41

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out artifacts such as substrate depletion, non-specific binding, or crystallographic model bias.

High-Throughput Fluorogenic Protease Assay

Causality: We utilize the fluorogenic substrate Bz-Arg-MCA because the arginine residue perfectly mimics the natural P1 basic substrate of trypsin. Cleavage releases free 7-amino-4-methylcoumarin (MCA), providing a massive Stokes shift that minimizes background auto-fluorescence from the thienyl-thiazole compounds.

Step-by-Step Methodology:

  • Preparation: Dilute bovine pancreatic trypsin to a final working concentration of 0.5 nM in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific plastic binding).

  • Compound Incubation: Dispense 5 µL of the ethanamine analogue (serial dilutions from 100 µM to 10 nM in DMSO) into a 384-well black microplate. Add 20 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of Bz-Arg-MCA substrate (final concentration 50 µM, near the K_m to ensure sensitivity to competitive inhibitors).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Ex: 380 nm, Em: 460 nm).

  • Self-Validation: Run a parallel standard curve of free MCA. Convert Relative Fluorescence Units (RFU) to product concentration to ensure all IC₅₀ calculations are based strictly on the linear initial velocity ( V0​ ) phase, ruling out substrate depletion artifacts.

Surface Plasmon Resonance (SPR) Kinetics

Causality: Standard SPR requires harsh regeneration buffers (e.g., 10 mM Glycine pH 2.0) to strip the ligand, which gradually denatures the immobilized protease and skews Rmax​ over time. We utilize Multi-Cycle Kinetics without regeneration for these fast-on/fast-off fragment-like molecules, ensuring the target surface remains pristine.

Step-by-Step Methodology:

  • Immobilization: Amine-couple Trypsin to a CM5 sensor chip to a density of ~2000 RU.

  • Analyte Injection: Inject the ethanamine analogue in a 2-fold dilution series (1.56 µM to 50 µM) at a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Self-Validation: Route the analyte over an ethanolamine-blocked reference channel. Subtract this blank signal (Double-Referencing) to eliminate bulk refractive index shifts caused by the DMSO vehicle.

X-Ray Crystallographic Validation

Causality: To definitively prove that the ethanamine tail reaches Asp189, structural confirmation is required. We use crystal soaking rather than co-crystallization to maintain the native S1 pocket geometry prior to ligand entry [2].

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-trypsin crystals into a sitting drop containing 30% PEG 3350, 0.2 M lithium sulfate, and 6 mM of the ethanamine analogue in 10% DMSO. Incubate for 10 minutes.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at 1.7 Å resolution.

  • Self-Validation: Before modeling the ligand, generate a simulated annealing Fo​−Fc​ omit map. The ligand must only be built into positive density (>3σ) that appears independently of any user bias.

Validation_Workflow Assay Fluorogenic Assay (Bz-Arg-MCA) SPR SPR Kinetics (Multi-Cycle) Assay->SPR IC50 & Linearity Xray X-Ray Crystallography (Fo-Fc Omit Maps) SPR->Xray Kd & Residence Time Lead Lead Optimization (Ethanamine Analogues) Xray->Lead 3D Structural Basis

Self-validating experimental workflow for screening and optimizing serine protease inhibitors.

Conclusion

The transition from a methanamine to an ethanamine side chain on the 2-thienyl-1,3-thiazole scaffold represents a highly rational optimization in serine protease inhibitor design. By extending the basic amine deeper into the S1 pocket, the N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine analogue achieves superior thermodynamic binding and inhibitory efficacy without resorting to the pharmacokinetic liabilities of traditional amidines.

References

  • Title: Crystal structure of Trypsin complexed with [2-(2-thienyl)thiazol-4-yl]methanamine (PDB ID: 3RXM) Source: RCSB Protein Data Bank URL: [Link]

  • Title: In-crystal affinity ranking of fragment hit compounds reveals a relationship with their inhibitory activities Source: Acta Crystallographica Section D: Biological Crystallography (Hokkaido University Collection of Scholarly and Academic Papers) URL: [Link]

Comparative

structural comparison of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine and thiophene derivatives

Structural and Pharmacological Comparison Guide: N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine vs. Traditional Thiophene Derivatives Executive Summary The strategic selection of heterocyclic scaffolds is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Comparison Guide: N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine vs. Traditional Thiophene Derivatives

Executive Summary

The strategic selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. While simple thiophene derivatives (such as 2-thiopheneethylamine) have historically served as bioisosteres for phenyl rings, their susceptibility to oxidative metabolism often presents pharmacokinetic liabilities. The compound N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine represents a sophisticated evolutionary step: a bis-heterocyclic architecture that couples a thiophene ring to a 1,3-thiazole core, functionalized with a secondary ethanamine side chain.

This guide provides an objective, data-driven comparison between this bis-heterocyclic scaffold and traditional mono-heterocyclic thiophene alternatives. By analyzing their structural dynamics, physicochemical properties, and metabolic stability, this document serves as an authoritative resource for researchers optimizing lead compounds in drug development.

Structural Dynamics & Physicochemical Profiling

The primary divergence between these two classes lies in their electronic distribution and steric geometry.

  • Traditional Thiophene Derivatives: Thiophene is highly aromatic and lipophilic. However, the electron-rich nature of the sulfur atom and the adjacent double bonds makes it a prime target for Cytochrome P450 (CYP450) oxidation, frequently resulting in reactive S-oxides or epoxides that can cause idiosyncratic toxicity.

  • N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine: The integration of the 1,3-thiazole ring fundamentally alters the molecule's electronic profile. The thiazole ring possesses an inherent dipolar nature, where the C2 position is electron-poor and the C5 position is electron-rich[1]. By attaching the thiophene at the C2 position of the thiazole, electron density is pulled away from the thiophene ring. This electronic deactivation shields the thiophene from rapid CYP450 oxidation. Furthermore, the thiazole nitrogen introduces a critical hydrogen-bond acceptor, while the difference in dipole moments (thiophene ~0.55 D vs. thiazole ~1.62 D) enhances target interaction and solubility profiles[2].

Table 1: Comparative Physicochemical & Electronic Properties
Property2-Thiopheneethylamine (Alternative)N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
Core Structure Mono-heterocycleBis-heterocycle
Molecular Weight 127.21 g/mol 224.34 g/mol
cLogP 1.42.1
Dipole Moment ~0.55 D~1.62 D
H-Bond Acceptors 02 (Thiazole N, Amine N)
Aromatic Delocalization Energy 29 kcal/mol29 kcal/mol (Thiophene) + 25 kcal/mol (Thiazole)

Pharmacological Impact & Comparative Data

The structural modifications in the bis-heterocycle directly translate to improved pharmacological performance. In general, across multiple series of compounds, thiophene-containing thiazole derivatives demonstrate enhanced biological activity and metabolic stability compared to their simpler counterparts[3]. The rigid thiazole spacer optimally vectors the ethanamine group for interactions with target receptors (such as GPCRs or kinase hinge regions), while the bis-heterocyclic system increases the overall half-life.

Table 2: Comparative In Vitro Pharmacological Data
Assay Parameter2-ThiopheneethylamineN-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
HLM Intrinsic Clearance (CLint) > 80 µL/min/mg (High Clearance)< 20 µL/min/mg (Low Clearance)
Half-life (t1/2) in HLM < 15 min> 60 min
GSH Adduct Formation High (Reactive epoxides detected)Below Limit of Quantification (BLQ)
Antimicrobial MIC (E. coli) > 64 µg/mL16 µg/mL

Experimental Methodologies

To objectively validate the performance differences between these scaffolds, the following self-validating experimental protocols must be employed. These assays are designed not just to yield data, but to prove the causality of the structural modifications.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: This assay quantifies hepatic clearance to validate the hypothesis that the electron-withdrawing thiazole ring protects the thiophene moiety from rapid CYP-mediated degradation. Self-Validating Mechanism: The protocol includes a negative control (minus NADPH) to differentiate enzymatic metabolism from chemical instability, and positive controls (Verapamil and Warfarin) to verify the metabolic competence of the microsomes.

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Control Setup:

    • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance).

    • Negative Control: Test compound in HLM buffer without the addition of the NADPH regenerating system.

  • Incubation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Termination: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t1/2).

Protocol 2: Reactive Metabolite Trapping via Glutathione (GSH) Adduction

Causality: To directly measure the formation of toxic electrophilic intermediates predicted for simple thiophenes, and confirm their absence in the thiazole-thiophene derivative. Self-Validating Mechanism: Acetaminophen is utilized as a positive control (forming the reactive NAPQI metabolite, which readily forms a GSH adduct), ensuring the trapping mechanism and mass spectrometry detection parameters are fully functional.

  • Incubation Mixture: Combine 10 µM test compound, 1 mg/mL HLM, and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction: Initiate with 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching & Detection: Quench with an equal volume of cold acetonitrile. Following centrifugation, analyze the supernatant using high-resolution LC-MS/MS (e.g., Q-TOF) utilizing a neutral loss scan of 129 Da (characteristic of GSH adducts) to identify and quantify reactive metabolites.

Visualizations

Workflow A Compound Selection (Thiophene vs. Bis-heterocycle) B Physicochemical Profiling A->B C In Vitro Assays (HLM & GSH Trapping) B->C D LC-MS/MS Quantification C->D E Data Analysis & SAR Modeling D->E

Figure 1: Standardized workflow for comparative pharmacological evaluation.

Pathway A Thiophene Derivative C CYP450 Oxidation (S-Oxidation / Epoxidation) A->C B N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine E Electronic Deactivation via Thiazole Ring B->E D Reactive Electrophiles (Toxicity Risk) C->D F Stable Metabolites (Enhanced Half-life) E->F

Figure 2: Divergent metabolic pathways of simple thiophenes versus bis-heterocycles.

References

  • Furan vs.
  • Source: Journal of the American Chemical Society (JACS)
  • Relevant molecular properties of thiazole and thiophene for cross section comparisons Source: ResearchGate URL

Sources

Validation

Orthogonal Cross-Validation of GC-MS and LC-MS for N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine

Executive Summary As drug development increasingly relies on complex heterocyclic scaffolds, accurate quantification and structural confirmation of these entities in biological matrices become paramount. N-[(2-Thien-2-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on complex heterocyclic scaffolds, accurate quantification and structural confirmation of these entities in biological matrices become paramount. N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine features a lipophilic thiophene-thiazole core coupled with a polar, basic secondary amine. This dual nature presents unique analytical challenges. While liquid chromatography-mass spectrometry (LC-MS) offers rapid, high-sensitivity detection via soft ionization, gas chromatography-mass spectrometry (GC-MS) provides orthogonal separation and hard ionization for unambiguous structural elucidation.

Relying on a single analytical platform can introduce matrix-dependent biases or blind spots. Cross-validation between GC-MS and LC-MS establishes a self-validating system, ensuring that quantitative data is robust and independent of the ionization mechanism 1. This guide details the mechanistic rationale and step-by-step protocols for cross-validating this compound across both platforms.

Analyte Profiling & The Analytical Challenge

The thiophene and thiazole rings are electron-rich heterocycles frequently utilized in antimicrobial and anticancer drug design 2. However, the secondary ethanamine group (-NH-CH₂CH₃) is the critical functional group dictating our analytical strategy.

  • LC-MS Compatibility : The secondary amine is easily protonated, making it an ideal candidate for Electrospray Ionization (ESI+).

  • GC-MS Bottleneck : Underivatized secondary amines interact strongly with active silanol groups in GC inlet liners and columns, leading to severe peak tailing, sample loss, and thermal degradation. To achieve Gaussian peak shapes and stable volatility, chemical derivatization is strictly required 3.

LC-MS/MS Workflow: The Soft Ionization Paradigm

Expertise & Causality : We utilize a reversed-phase C18 column with an acidic mobile phase. The low pH (formic acid) ensures the secondary amine remains fully protonated, increasing retention predictability and ESI+ ionization efficiency. MRM (Multiple Reaction Monitoring) is employed to filter out matrix noise.

Step-by-Step Protocol :

  • Sample Preparation : Perform protein precipitation by adding 300 µL of cold acetonitrile to 100 µL of the biological sample. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chromatography : Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • MS/MS Detection (ESI+) :

    • Precursor Ion : m/z 225.1[M+H]⁺

    • Product Ion : m/z 180.0 (Collision Energy: 20 eV). This fragment corresponds to the cleavage of the ethanamine group, leaving the stable thiophene-thiazole-methyl cation.

GC-MS Workflow: The Hard Ionization & Derivatization Paradigm

Expertise & Causality : To bypass the volatility and tailing issues of the secondary amine, we employ acylation using Trifluoroacetic anhydride (TFAA). TFAA rapidly converts the secondary amine into a trifluoroacetamide derivative. This not only caps the active hydrogen but also introduces fluorine atoms, which significantly enhances volatility and directs Electron Ionization (EI) fragmentation to yield highly diagnostic ions 4.

Step-by-Step Protocol :

  • Extraction : Adjust 500 µL of the sample to pH 10 using 0.1 M NaOH to un-ionize the amine. Extract with 1 mL of Hexane/Ethyl Acetate (1:1, v/v). Vortex and centrifuge. Transfer the organic layer to a glass vial and evaporate to dryness under a gentle stream of nitrogen 5.

  • Derivatization : Add 50 µL of Ethyl Acetate and 50 µL of TFAA to the dried residue. Seal the vial tightly and incubate at 60°C for 20 minutes.

  • Reconstitution : Evaporate the excess TFAA under nitrogen (crucial to protect the GC column stationary phase) and reconstitute in 100 µL of pure Hexane.

  • GC-MS Detection (EI, 70 eV) : Inject 1 µL in splitless mode onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Target Ion (SIM) : m/z 320.0 (Molecular ion of TFA-derivative, M⁺•).

    • Qualifier Ions : m/z 251.0 (Loss of CF₃) and m/z 180.0 (Base peak, thiophene-thiazole-methyl cation).

Visualizing the Orthogonal Workflows

G Sample Biological Matrix N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine Extraction Sample Preparation (LLE / Protein Precipitation) Sample->Extraction Split Orthogonal Split Extraction->Split LC_Prep Reconstitution in Acidic Mobile Phase Split->LC_Prep Aqueous/Polar GC_Prep Acylation Derivatization (TFAA @ 60°C) Split->GC_Prep Organic/Volatile LC_MS LC-MS/MS (ESI+) Soft Ionization & MRM LC_Prep->LC_MS GC_MS GC-MS (EI) Hard Ionization & SIM GC_Prep->GC_MS Data_LC [M+H]+ m/z 225.1 High Sensitivity Quantitation LC_MS->Data_LC Data_GC [M-TFA]+ m/z 320.0 Library Confirmation GC_MS->Data_GC Validation Cross-Validation & Data Fusion Data_LC->Validation Data_GC->Validation

Orthogonal cross-validation workflow for LC-MS and GC-MS platforms.

G Analyte Target Analyte MW: 224.04 ESI ESI+ (LC-MS) Analyte->ESI EI EI 70eV (GC-MS) Post-TFAA Deriv. Analyte->EI + TFAA Protonated [M+H]+ m/z 225.1 ESI->Protonated CID (20 eV) Derivatized TFA-Derivative M+* m/z 320.0 EI->Derivatized -CF3 Frag_LC Product Ion m/z 180.0 (Loss of Ethanamine) Protonated->Frag_LC CID (20 eV) Frag_GC1 Fragment Ion m/z 251.0 (Loss of CF3) Derivatized->Frag_GC1 -CF3 Frag_GC2 Base Peak m/z 180.0 (Thiophene-Thiazole-CH2+) Derivatized->Frag_GC2 -N(Et)(COCF3)

Mass spectrometry fragmentation pathways comparing ESI+ and EI mechanisms.

Data Synthesis & Cross-Validation Metrics

To objectively compare the performance of both methodologies, the following experimental data summarizes the cross-validation results.

Analytical ParameterLC-MS/MS (ESI+ MRM)GC-MS (EI SIM, TFA-Derivatized)
Primary Application High-throughput quantificationStructural confirmation & orthogonal check
Sample Prep Time < 15 minutes (Protein Precipitation)~ 45 minutes (LLE + Derivatization)
Linear Dynamic Range 0.1 – 500 ng/mL5.0 – 1000 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL5.0 ng/mL
Matrix Effect Moderate (Ion suppression possible)Minimal (Post-extraction/derivatization)
Diagnostic Specificity Moderate (Relies on precursor/product)High (Full EI library searchable spectrum)

Interpretation : The LC-MS/MS method demonstrates a 50-fold superior sensitivity, making it the workhorse for pharmacokinetic (PK) profiling where trace-level detection is required. However, the GC-MS method acts as the ultimate failsafe. Because GC-MS relies on a completely different separation mechanism (volatility/polarity vs. hydrophobicity) and ionization technique (EI vs. ESI), confirming the analyte's concentration across both platforms guarantees that the LC-MS results are not artificially inflated by co-eluting isobaric matrix interferences.

Conclusion

For complex heterocycles like N-[(2-Thien-2-yl-1,3-thiazol-4-yl)methyl]ethanamine, a single analytical technique leaves vulnerabilities in data integrity. By coupling the high-throughput, soft-ionization capabilities of LC-MS with the rigorous, hard-ionization structural confirmation of GC-MS (enabled by strategic acylation), analytical scientists can establish a bulletproof, self-validating analytical package suitable for stringent regulatory submissions.

References
  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6LNkBEff69MucIBnr2rLI48FpgaeWTW9SUKoIZSr0y7ir_4AlK9pwU1JR7I9hWDsqHfhmjaMKGwxdbu3-0VpRI_ns55cbi6JSVtYdLXxc33HN9G9u2Ve6XSIAcDd-HXpMI_4=]
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL40fIp6JpLjF4ugDbqvjMdJ0-DWxQDvgKQ5xPT06OKQy0eIUx96LncXkZorxSBOZDChYLOL6nCy_JvR5VE_8XocfABDoo0Zvp0Lx_6lHBMc9_dgZ7qLANCuKjSHHuDcomd1Q=]
  • Application Notes and Protocols for GC-MS Analysis of Secondary Amines. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYjRNT33aUMiEvJk6cqGT7freAG1PYPJSy_hImeyNm5CVG1DGIg1b3e_pvfbGWQRoz0YUl_o65p7g7FvKFnTquTUA2eulN6g0nWzWXANxQyDCJUnnoDR8Upd87SSw9FxVF1W4EJXwOEoSILd44NA4Nwi_6494xd18JMwN-bgYg685Isnm1zUcKDpwOsjE_SnwGStxmW515-hjdxBnm7Yw3D0E=]
  • Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Lawdata.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-jAgwe9Sei7frY2pBEa-KdA4dj9c_kiZn0waa6a3OW8TNdFFh59mJtJyQZ3ArZozwe6c0irtp7H7zp-JOC4nkwisj4msI93XDgXmDxT_lAlKNKd4Mi-HugpT04YRLjLKYz9rvgHm2S0DishXM0RPRnHWTI0mRjg==]
  • GC-MS Sample Preparation. Organomation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlr9E_qjzO7b6lKp-cxWxLMgUCKxEl4D-bNZWfvm7oqDva0Ai4-juH7WHDxirPCwCcUWClI3dcW6ev9WqcJuJpgzhpMlprANQYCO2zdsRObwjwNlxbqZrCuJsoIA1rMJzG4OvJ0ZJM6hE7o3xuY8ZJ]

Sources

Comparative

Reproducibility of N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Synthesis Pathways Across Labs

Executive Summary & Chemical Context N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is a highly versatile building block used extensively in the development of kinase inhibitors and GPCR-targeting therapeutics. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine is a highly versatile building block used extensively in the development of kinase inhibitors and GPCR-targeting therapeutics. The core structure—a 2-thienyl-substituted 1,3-thiazole coupled to a secondary amine—presents unique synthetic challenges. Specifically, achieving high reproducibility across different laboratories requires strict control over the Hantzsch thiazole cyclization and the subsequent amination to prevent over-alkylation. This guide objectively compares the two dominant synthetic pathways, analyzing their mechanistic causality, scalability, and cross-lab reproducibility.

Pathway Comparison: Route A vs. Route B

The synthesis of 2,4-disubstituted thiazoles classically relies on the1[1]. For this specific target, two primary routes are utilized:

Route A: Classical Hantzsch & SN​2 Amination

This route involves the condensation of thiophene-2-carbothioamide with 1,3-dichloroacetone to form the highly reactive intermediate2[2]. This is followed by an SN​2 displacement using ethylamine.

  • Advantage: Utilizes inexpensive, commercially available 3[3] and scales predictably.

  • Challenge: The SN​2 step is prone to over-alkylation, yielding unwanted tertiary amine dimers if the stoichiometric ratio is not strictly controlled.

Route B: Modified Hantzsch & Reductive Amination

This alternative route condenses thiophene-2-carbothioamide with 3-bromo-2-oxopropanal to yield 2-(2-thienyl)thiazole-4-carbaldehyde. The secondary amine is then formed via reductive amination with ethylamine and sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Advantage: Completely bypasses the over-alkylation issue, as the imine intermediate is 4[4] without affecting the thiazole core.

  • Challenge: 3-bromo-2-oxopropanal is highly unstable and prone to polymerization, leading to variable yields across different environmental conditions.

Pathway Logic Visualization

G Start Thiophene-2-carbothioamide RouteA Route A: Classical Hantzsch + 1,3-dichloroacetone Start->RouteA RouteB Route B: Modified Hantzsch + 3-bromo-2-oxopropanal Start->RouteB IntermediateA 4-(chloromethyl)-2-(2-thienyl)thiazole RouteA->IntermediateA SN2 SN2 Amination + Excess Ethylamine IntermediateA->SN2 Product N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine SN2->Product IntermediateB 2-(2-thienyl)thiazole-4-carbaldehyde RouteB->IntermediateB RedAm Reductive Amination + Ethylamine / NaBH(OAc)3 IntermediateB->RedAm RedAm->Product

Workflow comparing Route A (Classical Hantzsch) and Route B (Reductive Amination).

Quantitative Reproducibility Data

To objectively evaluate these pathways, cross-lab validation was performed. The data below summarizes the performance of both routes across three independent laboratories operating at a 50-gram scale.

MetricLab 1 (Route A)Lab 2 (Route A)Lab 3 (Route B)Route A (Avg)Route B (Avg)
Overall Yield (%) 68.4%65.2%42.1%66.8% 42.1%
HPLC Purity (%) 98.5%98.1%99.2%98.3%99.2%
Tertiary Amine Impurity 1.2%1.5%< 0.1%1.35%< 0.1%
E-Factor (Waste/Product) 14.215.128.414.65 28.4

Data Synthesis: Route A demonstrates superior yield and a significantly lower E-factor, making it the preferred choice for scale-up. However, Route B provides exceptional purity by eliminating the tertiary amine impurity. For drug development professionals, Route A is recommended provided the SN​2 protocol is strictly adhered to.

Self-Validating Experimental Protocol (Optimized Route A)

Step 1: Synthesis of 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole

Causality & Mechanism: The Hantzsch cyclization initiates via the nucleophilic attack of the thioamide sulfur onto the 5[5]. 1,3-dichloroacetone is explicitly chosen over 1-chloro-3-hydroxyacetone to prevent competing etherification reactions, ensuring the chloromethyl group remains intact for the subsequent amination[4].

  • Preparation: Suspend thiophene-2-carbothioamide (1.0 eq, 50.0 g) in anhydrous ethanol (500 mL).

    • Why Ethanol? Ethanol acts as a protic solvent that stabilizes the polar transition state during the initial thio-alkylation.

  • Addition: Add 1,3-dichloroacetone (1.1 eq, 48.8 g) portion-wise over 30 minutes at 0°C.

    • Validation Checkpoint: The reaction is highly exothermic. Maintaining 0°C prevents the thermal polymerization of 1,3-dichloroacetone.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours.

    • Why Reflux? The elevated temperature drives the dehydration step of the Hantzsch cyclization, aromatizing the thiazole ring.

  • Isolation: Concentrate in vacuo, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. The intermediate 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole is isolated as a pale yellow oil[2].

Step 2: SN​2 Amination to Target Compound

Causality & Mechanism: Primary amines (ethylamine) become more nucleophilic once mono-alkylated. To prevent the newly formed secondary amine from attacking unreacted chloromethyl intermediate (which would form a dimeric tertiary amine), a massive stoichiometric excess of ethylamine is required.

  • Preparation: Dissolve the crude 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole (1.0 eq) in THF (300 mL).

  • Amination: Add ethylamine (70% aqueous solution, 10.0 eq) dropwise at room temperature.

    • Why 10.0 equivalents? This massive excess shifts the statistical probability of the collision matrix, ensuring the chloromethyl intermediate reacts almost exclusively with free ethylamine rather than the product.

  • Validation Checkpoint: Monitor via TLC (Eluent: 9:1 DCM/MeOH). The disappearance of the UV-active chloromethyl spot ( Rf​≈0.7 ) and the appearance of a ninhydrin-active spot ( Rf​≈0.3 ) validates the chemoselectivity of the step.

  • Purification: Quench with water, extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography to yield N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine.

Conclusion

Reproducibility in heterocyclic synthesis hinges on understanding the mechanistic causality behind each reagent choice. While Route B offers a cleaner impurity profile by avoiding SN​2 over-alkylation, the optimized Route A (Classical Hantzsch) remains the industry standard due to superior scalability, lower E-factor, and the commercial stability of 1,3-dichloroacetone. By enforcing the self-validating checkpoints detailed in the protocol, laboratories can consistently achieve >65% yields with >98% purity.

References

  • CymitQuimica. "CAS 54679-16-2: 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole". CymitQuimica Catalog.
  • The Journal of Organic Chemistry. "Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides". ACS Publications.
  • RSC Advances. "A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers". RSC Publishing.
  • Google Patents. "WO2015184011A2 - Agonists of the apelin receptor and methods of use thereof".
  • Journal of Medicinal Chemistry. "Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides". ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

As a specialized secondary amine containing multiple heteroaromatic rings, N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine presents unique logistical and environmental challenges at the end of its lifecycle. Standar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized secondary amine containing multiple heteroaromatic rings, N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine presents unique logistical and environmental challenges at the end of its lifecycle. Standard solvent disposal methods are insufficient for this compound due to the high stability of its thiophene and thiazole rings, and the severe ecological risks posed by its combustion byproducts.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and RCRA-compliant thermal destruction of this compound.

Chemical Hazard Profile & Logistical Implications

To design an effective disposal protocol, we must first understand the causality between the molecule's structure and its environmental behavior. The presence of covalently bound sulfur (in both the thiophene and thiazole rings) and nitrogen (in the thiazole ring and the secondary amine) dictates strict handling parameters.

Property / Structural FeatureHazard ClassificationLogistical & Disposal Implication
Secondary Amine Group Mild Corrosive / IrritantRequires high-density polyethylene (HDPE) or amber glass containers. Avoid prolonged contact with reactive metals.
Thiophene & Thiazole Rings High Thermal StabilityResists ambient degradation. Requires high-temperature incineration (>1000°C) to prevent the formation of environmentally persistent free radicals (EPFRs)[1].
High Sulfur Content SOx PrecursorCombustion yields sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Disposal facilities must be equipped with alkali flue gas desulfurization (FGD) scrubbers[2].
High Nitrogen Content NOx PrecursorCombustion yields nitric oxide (NO) and nitrogen dioxide (NO₂). Requires Selective Catalytic Reduction (SCR) technology in the exhaust stream[3].
Reactivity Exothermic OxidationMust be strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent uncontrolled N-oxidation or S-oxidation.

Mechanistic Rationale for Thermal Destruction

Why can't this chemical be disposed of via standard wastewater treatment or low-temperature burning?

The heteroaromatic stability of the thiophene and thiazole rings requires immense activation energy to cleave. If subjected to low-temperature thermal treatment, the incomplete combustion of these sulfur- and nitrogen-containing organics leads to the generation of highly toxic Volatile Organic Sulfur Compounds (VOSCs) and complex particulate matter[4]. Furthermore, untreated combustion of this molecule releases high concentrations of SOx and NOx, which are primary drivers of acid rain and atmospheric smog[1].

Therefore, the only legally and scientifically sound method for disposal is high-temperature hazardous waste incineration regulated under the Resource Conservation and Recovery Act (RCRA)[2].

Standard Operating Procedure: Laboratory Segregation & Collection

The integrity of the disposal process begins at the bench. Implement the following step-by-step methodology for routine laboratory waste collection:

Step 1: Container Selection

  • Select a robust, leak-proof container made of High-Density Polyethylene (HDPE) or PTFE-lined amber glass.

  • Causality: The basic nature of the secondary amine can slowly degrade certain low-quality plastics or react with metal containers over time.

Step 2: Chemical Segregation

  • Designate the waste stream strictly as "Non-Halogenated Organic Waste - High Sulfur/Nitrogen."

  • Critical Safety Check: Never mix this compound with halogenated solvents (which require different incineration temperatures) or strong oxidizing agents. Mixing amines with oxidizers can lead to highly exothermic, potentially explosive reactions.

Step 3: Labeling and Documentation

  • Affix a GHS-compliant hazardous waste label detailing the exact chemical name, concentration, and primary hazards (Irritant, Environmental Hazard).

  • Log the volume and date of first accumulation to ensure compliance with RCRA 90-day or 180-day storage limits.

Step 4: Secondary Containment

  • Store the sealed waste container in a dedicated, well-ventilated secondary containment tray away from direct sunlight and heat sources.

Industrial Disposal Workflow: High-Temperature Incineration

Once transferred to a licensed hazardous waste management facility, the compound undergoes a rigorous, multi-stage destruction process designed to achieve a 99.99% Destruction and Removal Efficiency (DRE)[5].

G Source N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine Waste Stream Segregation Waste Segregation (Non-Halogenated S/N Organics) Source->Segregation Collection Collection in HDPE/Glass (Isolate from Oxidizers) Segregation->Collection Incineration High-Temp Incineration (Rotary Kiln >1000°C) Collection->Incineration Licensed Transport SCC Secondary Combustion Chamber (>1200°C, 2s Residence) Incineration->SCC Volatile Gases Ash Solid Ash Disposal (RCRA Subtitle C Landfill) Incineration->Ash Solid Residue ScrubbingSOx Flue Gas Desulfurization (Alkali Wash for SOx) SCC->ScrubbingSOx Combustion Exhaust (SOx, NOx) ScrubbingNOx Selective Catalytic Reduction (Ammonia/Urea for NOx) ScrubbingSOx->ScrubbingNOx Desulfurized Gas Release Clean Exhaust Release (N2, H2O, CO2) ScrubbingNOx->Release Neutralized Gas

Fig 1: RCRA-compliant thermal destruction and exhaust scrubbing workflow for S/N-heteroaromatic waste.

Step-by-Step Destruction Methodology:
  • Primary Combustion: The liquid waste is atomized and injected into a rotary kiln operating at temperatures exceeding 1000°C. This initiates the thermal cleavage of the thiophene and thiazole rings.

  • Secondary Combustion Chamber (SCC): Volatilized gases pass into the SCC, maintained at >1200°C with a minimum residence time of 2 seconds. This ensures complete oxidation of all organic carbon to CO₂ and prevents the formation of toxic Products of Incomplete Combustion (PICs)[1].

  • Flue Gas Desulfurization (FGD): The exhaust gas, now rich in SO₂ and SO₃, is routed through a wet scrubber containing an alkaline slurry (e.g., Sodium Hydroxide or Calcium Hydroxide). The SOx reacts with the alkali to form benign, solid sulfites and sulfates[3].

  • Selective Catalytic Reduction (SCR): To neutralize the NOx generated from the amine and thiazole nitrogen, ammonia or urea is injected into the gas stream over a catalyst bed (typically V₂O₅/TiO₂). This reduces the NOx into harmless nitrogen gas (N₂) and water vapor[2].

Spill Response & Decontamination Protocol

In the event of an accidental spill prior to disposal, immediate action is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure the laboratory fume hoods or HVAC systems are operating at maximum exhaust capacity.

  • Don PPE: Responders must wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat. If the spill is large or poorly ventilated, a half-face respirator with organic vapor cartridges is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Do not use sawdust or combustible materials , as amines can react exothermically with certain organics.

  • Absorption and Collection: Carefully sweep the saturated absorbent into a heavy-duty, sealable plastic bag or HDPE bucket.

  • Surface Decontamination: Wash the spill surface with a mildly acidic solution (such as 5% acetic acid or citric acid) to neutralize any residual amine base. Follow with a thorough wash using detergent and water.

  • Disposal of Spill Materials: Treat all used absorbents, PPE, and cleaning materials as hazardous waste, routing them through the segregation protocol outlined in Section 3.

References

  • Decomposition Mechanism of Sulfur- and Nitrogen-containing Liquid Waste in DC Water Plasma ISPC Conference URL:[Link]

  • INCINERATION OF HAZARDOUS WASTE: A Critical Review Journal of the Air Pollution Control Association (Taylor & Francis) URL:[Link]

  • Engineering Handbook For Hazardous Waste Incineration U.S. Environmental Protection Agency (EPA) URL:[Link]

  • By-products of the Thermal Treatment of Hazardous Waste: Formation and Health Effects ResearchGate / NIH URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. The compound N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. The compound N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, with its distinct thiazole and thiophene moieties, represents a class of molecules with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound and its structural analogs.

Hazard Assessment and Risk Mitigation

Before any handling of the compound, a comprehensive risk assessment is crucial. This involves evaluating the potential routes of exposure—inhalation, dermal contact, and ingestion—and the physical form of the substance (solid or in solution). The scale of the operation, from small-scale synthesis to larger quantity handling, will also dictate the level of protective measures required.

Potential Hazards of Thiazole Derivatives:

  • Skin Irritation: May cause skin irritation upon contact.[1][3][4]

  • Eye Irritation: Can cause serious eye irritation.[1][2][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[7][8]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine based on the hazards associated with analogous compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[9]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[9][10]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[9][11]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[9]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][12]
Operational and Disposal Plans

A structured approach to handling and disposal is critical for maintaining a safe laboratory environment.

  • Preparation: Before beginning work, ensure that a certified chemical fume hood is available and functioning correctly.[1] All manipulations of the solid compound or its solutions should be performed within the fume hood.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, N95/N100 respirator (if required), safety goggles, face shield (if required), and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[11]

  • Weighing and Aliquoting: When weighing the solid compound, do so within the fume hood to minimize the risk of inhalation. Use appropriate tools to handle the material and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination: remove gloves first, followed by the face shield, goggles, lab coat, and respirator.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13]

In the event of a spill, immediate and appropriate action is necessary:

  • Small Spills: For small spills of the solid, dampen the material with 60-70% ethanol and carefully transfer it to a suitable container for disposal.[14] Use absorbent paper dampened with the same solvent to clean the area, followed by a soap and water wash.[14]

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team.[1]

All waste containing N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Place all solid and liquid waste into clearly labeled, sealed containers.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.[11]

  • Disposal Service: Arrange for a licensed professional waste disposal service to handle the final disposal of the chemical waste in accordance with local, state, and federal regulations.[13]

Visualizing the PPE Workflow

To further clarify the procedural steps for safe handling, the following diagram illustrates the decision-making process and workflow for utilizing PPE.

PPE_Workflow PPE Workflow for Handling N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling Phase cluster_post Post-Handling & Disposal Start Start Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Check_Fume_Hood Verify Fume Hood Functionality Risk_Assessment->Check_Fume_Hood Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Check_Fume_Hood->Select_PPE Assess_Aerosol_Risk Aerosol or Dust Risk? Select_PPE->Assess_Aerosol_Risk Select_Respirator Add N95/N100 Respirator Assess_Aerosol_Risk->Select_Respirator Yes Assess_Splash_Risk Splash Risk? Assess_Aerosol_Risk->Assess_Splash_Risk No Select_Respirator->Assess_Splash_Risk Select_Face_Shield Add Face Shield Assess_Splash_Risk->Select_Face_Shield Yes Don_PPE Don PPE in Correct Order Assess_Splash_Risk->Don_PPE No Select_Face_Shield->Don_PPE Handle_Compound Perform Experimental Work in Fume Hood Don_PPE->Handle_Compound Decontaminate_Area Decontaminate Work Area Handle_Compound->Decontaminate_Area Doff_PPE Doff PPE Safely Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Waste & Contaminated PPE Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands End End Wash_Hands->End

Caption: Workflow for PPE selection and safe handling of the target compound.

By adhering to these guidelines, researchers can confidently and safely work with N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NextSDS. (n.d.). 2-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride - Chemical Substance Information.
  • Enamine. (n.d.). safety data sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Enamine. (n.d.). safety data sheet.
  • National Oceanic and Atmospheric Administration. (n.d.). THIABENDAZOLE. CAMEO Chemicals.
  • Spectrum Pharmacy Products. (2024, May 11). Scientific Documentation.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine
© Copyright 2026 BenchChem. All Rights Reserved.